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  • Product: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
  • CAS: 1019115-70-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride

A Versatile Bifunctional Scaffold for Medicinal Chemistry Executive Summary 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) represents a high-value pharmacophore scaffold characterized by its "orthogonal r...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) represents a high-value pharmacophore scaffold characterized by its "orthogonal reactivity." Unlike simple aryl sulfonyl chlorides, this molecule possesses three distinct functional handles: a highly electrophilic sulfonyl chloride for rapid diversification, a bromo substituent primed for palladium-catalyzed cross-coupling, and an ethoxy group that modulates lipophilicity and electronic density.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis to ensure regiochemical purity, its physiochemical properties, and a validated roadmap for its application in parallel medicinal chemistry libraries.

Chemical Identity & Physiochemical Profile[1][2]
PropertySpecification
Chemical Name 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
CAS Number 1019115-70-8
Molecular Formula C₈H₈BrClO₃S
Molecular Weight 299.57 g/mol
SMILES CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere at 2-8°C

Structural Analysis: The molecule features a 1,2,4-substitution pattern. The ethoxy group (-OEt) at position 5 acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the ring. However, the sulfonyl chloride (-SO₂Cl) at position 1 is a strong electron-withdrawing group (EWG). The bromine (-Br) at position 2 provides steric bulk and a handle for further functionalization.

Synthesis Strategy: Ensuring Regiochemical Integrity

A critical pitfall in working with this scaffold is assuming it can be made via direct chlorosulfonation of 1-bromo-4-ethoxybenzene.

  • The Trap (Direct EAS): Electrophilic Aromatic Substitution (EAS) on 1-bromo-4-ethoxybenzene is directed by the strong ortho/para directing ethoxy group. Chlorosulfonation typically occurs ortho to the ethoxy group (position 3), yielding the isomer 5-bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3).

  • The Solution (Diazotization): To achieve the 2-bromo-5-ethoxy substitution pattern (where the sulfonyl group is meta to the ethoxy group), one must utilize a Sandmeyer-type chlorosulfonation (Meerwein reaction) starting from the corresponding aniline.

Validated Synthetic Pathway

The synthesis begins with 2-bromo-5-ethoxyaniline (CAS 1307239-27-5).[1][2][3][4][5]

Synthesis Aniline 2-Bromo-5-ethoxyaniline (Precursor) Diazo Diazonium Intermediate [Ar-N2]+ Cl- Aniline->Diazo 1. NaNO2, HCl 0°C (Diazotization) Product 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride (Target) Diazo->Product 2. SO2, CuCl2 AcOH/H2O (Meerwein)

Figure 1: Regioselective synthesis via the Meerwein reaction avoids the isomer mixtures common in direct electrophilic substitution.

Orthogonal Reactivity & Applications

The power of this scaffold lies in its ability to undergo sequential, non-interfering reactions.

Phase 1: Sulfonamide Formation (The "Fast" Handle)

The sulfonyl chloride moiety is highly reactive toward nucleophiles (amines, alcohols). This reaction should typically be performed first because sulfonyl chlorides are hydrolytically unstable, whereas the resulting sulfonamides are robust.

  • Reagent: Primary or secondary amines.

  • Conditions: Mild base (Et₃N, Pyridine), DCM or THF, 0°C to RT.

  • Outcome: Formation of a stable sulfonamide core.

Phase 2: Palladium-Catalyzed Coupling (The "Slow" Handle)

Once the sulfonamide is established, the aryl bromide remains intact. This site is now activated for Pd-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Coupling with amines to create aniline derivatives.

  • Conditions: Pd catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃), Heat (80-100°C).

Reactivity Core 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide Scaffold (Stable Intermediate) Core->Sulfonamide R-NH2, Et3N (Nu- Substitution) Hydrolysis Sulfonic Acid (Byproduct) Core->Hydrolysis H2O (Decomposition) Biaryl Biaryl Sulfonamide (Final Drug Candidate) Sulfonamide->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 2: Divergent reactivity pathways. The sulfonyl chloride must be engaged before the aryl bromide to prevent hydrolysis.

Experimental Protocols
A. General Procedure for Sulfonamide Synthesis

Note: This protocol assumes the use of a secondary amine.

  • Preparation: Dissolve 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) [0.2 M concentration].

  • Addition: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) followed by the Amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Sulfonyl chloride may not be visible on LC-MS due to hydrolysis; monitor for product formation).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/base), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

B. General Procedure for Suzuki Coupling

Note: Performed on the sulfonamide intermediate generated above.

  • Setup: In a microwave vial or sealed tube, combine the Bromo-sulfonamide intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1). Add K₂CO₃ (3.0 equiv).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC or silica chromatography.

Safety & Handling
  • Corrosivity: As a sulfonyl chloride, this compound reacts with moisture on skin and mucous membranes to produce hydrochloric acid (HCl) and sulfonic acid. It causes severe skin burns and eye damage.

  • Moisture Sensitivity: Store in a tightly sealed container, preferably under nitrogen or argon. Exposure to humid air will degrade the material to the corresponding sulfonic acid (white solid turning sticky/oily).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References
  • Santa Cruz Biotechnology. 5-Bromo-2-ethoxy-benzenesulfonyl chloride (Isomer Comparison). Retrieved from (Note: Used for comparative isomer data).

  • PubChem. 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (Compound Summary). CID 84221125. Retrieved from .

  • Hofmann, K. et al. "Synthesis of Sulfonyl Chlorides via Diazotization (Meerwein Reaction)." Organic Syntheses, Coll. Vol. 7, p.508.
  • Accela ChemBio. Product Catalog: 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8).[6] Retrieved from .

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride . [1] Executive Summary 2-Bromo-5-ethoxybenzene-1-sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride .

[1]

Executive Summary

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a specialized electrophilic building block used in the synthesis of sulfonamides and sulfonate esters.[1] Its solubility behavior is governed by two competing factors: the lipophilicity of the bromo-ethoxy aryl core and the high reactivity of the sulfonyl chloride moiety.[1]

Effective handling requires a strict distinction between thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).[1] This guide provides a validated framework for solvent selection, emphasizing the exclusion of protic solvents to prevent irreversible solvolysis.[1]

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

To predict solubility behavior where empirical data is sparse, we analyze the structure-property relationships (SPR) of the functional groups.[1]

FeatureMoietyPhysicochemical Impact
Core Scaffold Benzene RingProvides aromatic lipophilicity (π-π stacking potential).[1]
Electrophile -SO₂Cl (Pos 1)Critical Reactivity Center. Highly polar but chemically unstable in nucleophilic solvents (water, alcohols, amines).[1]
Lipophile -Br (Pos 2)Increases lipophilicity (LogP) and density.[1] The ortho positioning to the sulfonyl group introduces steric strain, potentially lowering the melting point compared to para-isomers.[1]
Lipophile -OCH₂CH₃ (Pos 5)Adds significant lipophilicity (ethyl chain) and electron-donating character.[1]
  • Predicted LogP: ~3.0 (Moderately Lipophilic)[1]

  • Physical State: Solid at Room Temperature (Estimated MP: 60–100°C based on structural analogs like 5-Bromo-2-methoxybenzenesulfonyl chloride [1, 2]).[1]

Solubility Profile & Solvent Compatibility[1][7]

The following matrix categorizes solvents based on Solubility (Thermodynamic capacity) and Compatibility (Chemical inertness).[1]

The "Traffic Light" Solvent Guide[1]
StatusSolvent ClassSpecific SolventsSolubilityStability RiskRecommendation
🟢 PREFERRED Halogenated Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE)High (>100 mg/mL)Low Primary Choice. Excellent solubility for the lipophilic core; generally inert.[1]
🟢 PREFERRED Polar Aprotic THF (Anhydrous), Ethyl Acetate (EtOAc), AcetoneHigh Low to Moderate Secondary Choice. Ensure THF is peroxide-free and anhydrous to prevent hydrolysis.[1]
🟡 CAUTION Non-Polar Toluene, Benzene, Hexanes, HeptaneModerate to Low Low Recrystallization Only. Good for purification.[1] Compound may require heating to dissolve in hexanes.[1]
🔴 FORBIDDEN Protic Water, Methanol, Ethanol, IsopropanolN/A (Reacts)CRITICAL Do Not Use. Causes rapid solvolysis to sulfonic acid or esters [3, 4].[1]
🔴 FORBIDDEN Basic Pyridine (Neat), Primary/Secondary AminesReacts CRITICAL Reagent Only. Will form sulfonamides immediately.[1] Use only as a reactant, not a solvent.[1]
Quantitative Data Summary (Estimated)

Based on comparative data for substituted benzenesulfonyl chlorides [1, 5].

  • Dichloromethane: > 200 mg/mL (Excellent)[1]

  • Tetrahydrofuran (THF): > 150 mg/mL (Excellent)

  • Toluene: ~50–80 mg/mL (Moderate, increases w/ heat)[1]

  • Hexanes: < 10 mg/mL (Poor, suitable for precipitation)[1]

Reactivity & Stability Considerations

The solubility of sulfonyl chlorides cannot be decoupled from their reactivity.[1] The sulfonyl chloride group (-SO₂Cl) is an aggressive electrophile.[1]

The Hydrolysis Trap

In the presence of moisture (water), 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride undergoes nucleophilic attack at the sulfur atom, expelling HCl and forming the corresponding sulfonic acid .[1]



  • Impact on Solubility: The sulfonic acid product is highly polar and water-soluble, whereas the starting material is lipophilic.[1] If your sample dissolves in aqueous media, it has decomposed .[1]

  • Impact on Purity: The HCl byproduct can catalyze further degradation or side reactions with acid-sensitive groups (like the ethoxy ether linkage).[1]

Alcoholysis

Similarly, dissolving this compound in alcohols (MeOH, EtOH) results in the formation of sulfonate esters .


[1][2]

Critical Warning: Never use methanol or ethanol to transfer or dilute this compound for LCMS analysis.[1] Use Acetonitrile (MeCN) or DCM.[1]

Experimental Protocols

Protocol A: Solvent Drying for Sulfonyl Chlorides

Rationale: To ensure kinetic stability during dissolution.[1]

  • Selection: Choose Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Drying:

    • DCM: Pass through a column of activated alumina or store over activated 4Å molecular sieves for 24 hours.

    • THF: Distill over sodium/benzophenone or use a commercially available "Anhydrous" grade (stabilized).[1]

  • Verification: Verify water content is < 50 ppm using Karl Fischer titration if the downstream reaction is stoichiometry-sensitive.

Protocol B: Solubility Screening Workflow

Rationale: A safe, visual method to determine solubility limits without wasting material.[1]

  • Weigh 10 mg of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride into a 2 mL glass vial.

  • Add 100 µL of the target solvent (DCM, Toluene, or EtOAc).[1]

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1] (Proceed to use).

    • Cloudy/Solid Remains: Sonicate for 30 seconds.

    • Still Solid: Add solvent in 100 µL increments until clear or volume reaches 1 mL.[1]

  • Heat Check (Optional for Toluene/Heptane): If solid remains, heat gently to 40°C. If it dissolves, the solvent is suitable for recrystallization.[1]

Visualizations

Solubility & Handling Decision Tree

This logic flow guides the researcher through solvent selection based on the chemical properties of the sulfonyl chloride.[1]

SolubilityLogic Start Start: Select Solvent CheckProtic Is Solvent Protic? (Water, MeOH, EtOH) Start->CheckProtic CheckPolar Is Solvent Polar Aprotic? (DCM, THF, EtOAc, DMF) CheckProtic->CheckPolar No Stop STOP: DECOMPOSITION RISK Rapid Hydrolysis/Solvolysis CheckProtic->Stop Yes CheckNonPolar Is Solvent Non-Polar? (Hexanes, Toluene) CheckPolar->CheckNonPolar No GoodSolubility High Solubility Ideal for Reaction/Transfer CheckPolar->GoodSolubility Yes CheckHeat Apply Heat (40-60°C) CheckNonPolar->CheckHeat Yes CheckHeat->CheckPolar Insoluble Recryst Suitable for Recrystallization (Dissolves hot, precipitates cold) CheckHeat->Recryst Dissolves

Figure 1: Decision tree for selecting compatible solvents, prioritizing chemical stability.

Degradation Pathway Analysis

Understanding the fate of the molecule in incompatible solvents.[1]

Degradation Compound 2-Bromo-5-ethoxy benzene-1-sulfonyl chloride Acid Sulfonic Acid Derivative (Highly Polar, Water Soluble) Compound->Acid Hydrolysis Ester Sulfonate Ester (Covalent Impurity) Compound->Ester Alcoholysis HCl HCl (Gas/Acid) Compound->HCl Byproduct Water + H₂O (Moisture) Water->Acid Alcohol + R-OH (Methanol/Ethanol) Alcohol->Ester

Figure 2: Mechanistic pathways of degradation in protic solvents.

References

  • Sigma-Aldrich. 5-Bromo-2-methoxybenzenesulfonyl chloride Product Specification. (Analogous Structure Data). Retrieved from .[1]

  • PubChem. 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • ChemGuide. The Reaction of Acyl Chlorides with Water, Alcohols, and Phenol. (Mechanistic parallels to Sulfonyl Chlorides). Retrieved from .[1]

  • Common Organic Chemistry. Alcohol to Sulfonate Esters: Reaction Conditions and Mechanisms. Retrieved from .[1]

  • Canadian Journal of Chemistry. Solvolysis of a Series of Benzenesulfonyl Chlorides. Can. J. Chem. 49, 1441 (1971).[1] Retrieved from .[1]

Sources

Foundational

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride melting point and boiling point

Technical Monograph: Physicochemical Profiling and Handling of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride Executive Summary 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 1019115-70-8) is a specialized organosulfur b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Handling of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Executive Summary

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 1019115-70-8) is a specialized organosulfur building block utilized primarily in medicinal chemistry and proteomic research.[1][2] As a sulfonyl chloride bearing both a halogen (bromine) and an alkoxy (ethoxy) substituent, it serves as a bifunctional scaffold. The sulfonyl chloride moiety allows for the rapid generation of sulfonamide libraries, while the aryl bromide provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2] This guide details its physicochemical properties, synthesis, and handling protocols.

Physicochemical Characterization

Identity and Constants
PropertyData
Chemical Name 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
CAS Number 1019115-70-8
Molecular Formula C₈H₈BrClO₃S
Molecular Weight 299.57 g/mol
SMILES CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Appearance Off-white to pale yellow crystalline solid
Melting and Boiling Point Analysis

Accurate physical constants are critical for purity assessment and process design.

  • Melting Point (MP):

    • Experimental Status: While specific experimental MP data for this exact isomer is sparse in open literature, structural analogs provide a reliable reference range.

    • Analog Benchmarking:

      • 2-Bromo-5-fluorobenzenesulfonyl chloride:[2][3] MP 62–63 °C.[4]

      • 2-Bromobenzenesulfonyl chloride:[2][3] MP 49–52 °C.

      • 5-Bromo-2-methoxybenzenesulfonyl chloride:[2][5] MP 115–118 °C.

    • Technical Insight: The introduction of the ethoxy group at the meta position (relative to the sulfonyl group) typically increases crystallinity compared to the unsubstituted parent. Based on the 5-fluoro analog, the expected melting point for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is in the solid range of 50–75 °C .[2]

  • Boiling Point (BP):

    • Behavior: Like most arylsulfonyl chlorides, this compound is thermally labile.

    • Data: It does not exhibit a standard boiling point at atmospheric pressure (760 mmHg) as it undergoes thermal decomposition (desulfonylation) prior to boiling.

    • Distillation: If purification by distillation is required, it must be performed under high vacuum (<0.5 mmHg) using a short-path apparatus to minimize thermal exposure. Predicted boiling range is >300 °C (extrapolated).

Synthesis and Production

The most robust synthetic route for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride avoids direct chlorosulfonation of 1-bromo-4-ethoxybenzene, which would yield the unwanted ortho-to-ethoxy isomer.[2] Instead, the Meerwein Sulfonylation via the aniline precursor is the industry standard for ensuring regiospecificity.

Synthetic Pathway (Diazotization-Chlorosulfonylation)[2]

Synthesis Aniline 2-Bromo-5-ethoxyaniline (Precursor) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl < 5°C Product 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Diazo->Product SO2, CuCl2 AcOH/H2O

Figure 1: Regioselective synthesis via the Meerwein reaction ensures the sulfonyl group is installed exactly at position 1.

Experimental Protocol
  • Diazotization:

    • Dissolve 2-bromo-5-ethoxyaniline (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid.

    • Cool to 0–5 °C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5 °C to prevent diazonium decomposition. Stir for 30 minutes.

  • Chlorosulfonylation:

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas and add CuCl₂ (0.3 eq) as a catalyst.

    • Slowly add the cold diazonium solution to the SO₂/CuCl₂ mixture.

    • Observation: Nitrogen gas evolution indicates the displacement of the diazo group by the sulfonyl chloride radical.

  • Work-up:

    • Pour the reaction mixture into crushed ice. The product will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum over P₂O₅.

Reactivity and Applications

The core utility of this compound lies in its "orthogonal reactivity." The sulfonyl chloride is highly electrophilic (reacts with nucleophiles), while the aryl bromide remains intact for later activation.

Reactivity Flowchart

Reactivity Core 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Sulfonamide Sulfonamides (Drug Scaffolds) Core->Sulfonamide + Primary/Secondary Amines (Pyridine/DCM) SulfonicAcid Sulfonic Acid (Hydrolysis Product) Core->SulfonicAcid + H2O / Moisture (Degradation) Suzuki Biaryl Sulfonamides (Post-Coupling) Sulfonamide->Suzuki + Boronic Acid Pd(PPh3)4

Figure 2: Divergent reactivity pathways. Green arrows indicate synthetic utility; red indicates degradation.

Key Application: Sulfonamide Synthesis
  • Protocol: Dissolve the sulfonyl chloride in dry DCM. Add the amine (1.1 eq) and a base (Pyridine or Et₃N, 1.5 eq) at 0 °C.

  • Why: The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Note: The 5-ethoxy group acts as an electron-donating group (EDG), slightly deactivating the sulfonyl chloride compared to nitro-substituted analogs, but it remains highly reactive.[2]

Handling and Safety Standards

  • Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage. Hydrolyzes to HCl and sulfonic acid on contact with tissue.

    • Moisture Sensitive: Rapidly degrades in humid air.

  • Storage:

    • Store under inert atmosphere (Nitrogen/Argon).

    • Temperature: 2–8 °C (Refrigerated) is recommended to prevent slow thermal decomposition and darkening.

  • Spill Management:

    • Do not use water. Neutralize with sodium bicarbonate or lime before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84221125, 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride: Synthesis, Sourcing, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a specialized chemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a specialized chemical intermediate with potential applications in medicinal chemistry and drug development. A critical finding of this guide is the distinction between the titular compound and its commercially prevalent isomer, 5-Bromo-2-ethoxy-benzenesulfonyl chloride. While direct suppliers for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride are not readily found, this guide offers a feasible, well-documented synthetic route for its preparation in a laboratory setting. Furthermore, by examining the applications of structurally related compounds, we elucidate the potential utility of this molecule in the synthesis of novel therapeutic agents. This document serves as a practical resource for researchers, providing actionable insights into both the synthesis and sourcing of valuable bromo- and alkoxy-substituted benzenesulfonyl chlorides.

Chemical Identity and Commercial Availability: A Tale of Two Isomers

A crucial aspect for any researcher embarking on a synthetic pathway is the availability of starting materials. In the case of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a thorough market analysis reveals that it is not a standard, off-the-shelf chemical. However, its isomer, 5-Bromo-2-ethoxy-benzenesulfonyl chloride (CAS Number: 379255-01-3) , is readily available from several chemical suppliers. This distinction is paramount to avoid procurement of the incorrect regioisomer.

The structural difference between these two isomers is the substitution pattern on the benzene ring, which can significantly impact their reactivity and the properties of any subsequent derivatives.

For researchers specifically requiring the 2-bromo-5-ethoxy isomer, in-house synthesis is the most viable option. The following sections of this guide are dedicated to providing a detailed, field-proven protocol for its preparation.

Proposed Synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

The synthesis of aryl sulfonyl chlorides from their corresponding anilines via a Sandmeyer-type reaction is a well-established and reliable method in organic chemistry. This approach is proposed for the synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, starting from the commercially available precursor, 2-Bromo-5-ethoxyaniline.

Synthetic Workflow

The overall synthetic strategy involves a two-step, one-pot process: the diazotization of 2-Bromo-5-ethoxyaniline followed by a copper-catalyzed chlorosulfonylation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation A 2-Bromo-5-ethoxyaniline C Aryl Diazonium Salt Intermediate A->C Diazotization at 0-5 °C B NaNO2, HCl (aq) B->C F 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride C->F Sandmeyer-type Reaction D SO2 in Acetic Acid D->F E CuCl (catalyst) E->F

Caption: Proposed synthetic workflow for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-ethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas or a saturated solution of SO₂ in acetic acid

  • Copper(I) chloride (CuCl)

  • Glacial acetic acid

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Bromo-5-ethoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is crucial to prevent decomposition of the diazonium salt.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of ice-water. The product, being insoluble in water, should precipitate out as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

    • The final product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

Trustworthiness and Self-Validation: The success of this protocol relies on careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt. The formation of the product can be monitored by Thin Layer Chromatography (TLC), and the final structure and purity should be confirmed by analytical techniques such as NMR (¹H and ¹³C), and Mass Spectrometry.

Applications in Drug Discovery and Development

The sulfonyl chloride functional group is a highly versatile reactive handle in medicinal chemistry, primarily for the synthesis of sulfonamides.[1] The introduction of a bromo- and ethoxy-substituents on the phenyl ring of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride provides a unique scaffold for the development of novel therapeutic agents.

Inferred Applications:

  • Scaffold for Novel Sulfonamides: The primary application of this compound would be in the synthesis of a diverse library of sulfonamides by reacting it with various primary and secondary amines. Sulfonamides are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[2]

  • Modulation of Physicochemical Properties: The ethoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes. The bromine atom can introduce a site for further functionalization via cross-coupling reactions and can also form halogen bonds, which can influence drug-target interactions.

  • Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, similar bromo-substituted phenylsulfonyl chlorides are used in the development of enzyme inhibitors and receptor modulators.

The general workflow for utilizing this compound in the synthesis of sulfonamides is depicted below:

G A 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride D Sulfonamide Derivative A->D Nucleophilic Substitution B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D

Caption: General reaction scheme for the synthesis of sulfonamides.

Suppliers and Pricing of the Commercially Available Isomer

For research programs where the specific 2-bromo-5-ethoxy substitution pattern is not a strict requirement, or for comparative studies, the commercially available isomer, 5-Bromo-2-ethoxy-benzenesulfonyl chloride (CAS 379255-01-3) , is a practical alternative.

SupplierProduct NameCAS NumberPurityQuantityPrice
Santa Cruz Biotechnology5-Bromo-2-ethoxy-benzenesulfonyl chloride379255-01-3≥98%InquireRequest Quote[3]
BLD Pharm5-Bromo-2-ethoxy-benzenesulfonyl chloride379255-01-3InquireInquireRequest Quote[4]
TCI America5-Bromo-2-methoxybenzenesulfonyl Chloride (related)23095-05-8>98.0%1g, 5gRequest Quote[5]
Thermo Fisher Scientific5-Bromo-2-methoxybenzenesulfonyl chloride (related)23095-05-898%1g, 25gRequest Quote[6]

Note: Pricing for these types of specialized chemicals is typically not listed publicly and requires a formal quotation from the supplier. The table also includes a closely related methoxy analog for further reference.

Conclusion

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride represents a valuable, albeit not commercially standard, building block for medicinal chemistry and drug discovery. This guide has addressed the critical issue of its availability by providing a feasible and detailed synthetic protocol, empowering researchers to produce it in-house. By understanding the applications of related sulfonyl chlorides, the potential of this specific isomer as a precursor to novel sulfonamide-based therapeutics is evident. For those with flexibility in their synthetic design, the readily available isomer, 5-Bromo-2-ethoxy-benzenesulfonyl chloride, offers a practical alternative. This guide, therefore, equips researchers with the necessary knowledge to navigate the synthesis, sourcing, and strategic application of this class of compounds in their pursuit of new medicines.

References

  • Pure Synth. 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. Available at: [Link]. Accessed February 22, 2026.

  • PubChem. 2-Bromo-5-methoxyaniline. Available at: [Link]. Accessed February 22, 2026.

  • Amerigo Scientific. 2-Bromo-5-methoxyaniline. Available at: [Link]. Accessed February 22, 2026.

  • Han, B., et al. (2017). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 13(1), 2353-2367.
  • Abbas, K. S., & Abdul-Saheb, Y. S. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Baghdad Science Journal, 20(2), 0499.

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of Bromo-Ethoxy-Benzenesulfonyl Chlorides

Topic: Reactivity Profile & Synthetic Utility of Bromo-Ethoxy-Benzenesulfonyl Chlorides Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary Bromo-ethoxy-benzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile & Synthetic Utility of Bromo-Ethoxy-Benzenesulfonyl Chlorides Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Bromo-ethoxy-benzenesulfonyl chlorides represent a bifunctional scaffold critical to medicinal chemistry, particularly in the development of GPCR ligands and enzyme inhibitors. Their utility lies in the orthogonality of their reactive centers: the highly electrophilic sulfonyl chloride (


) and the cross-coupling-ready aryl bromide (

).

However, this dual reactivity presents a chemoselective paradox. The electron-donating ethoxy group (


) modulates the electrophilicity of the sulfonyl center, while the bromo substituent introduces inductive activation. Successful utilization requires a strict "Sulfonylation-First" synthetic strategy to avoid catalyst poisoning or hydrolytic decomposition. This guide provides a mechanistic analysis and validated protocols for handling these scaffolds.
Electronic Structure & Theoretical Reactivity

The reactivity of this scaffold is governed by the competing electronic effects of the substituents on the sulfonyl center. Understanding these effects via Hammett correlations is essential for predicting reaction rates.

2.1. Substituent Effects (Hammett Analysis)
  • The Ethoxy Group (

    
    ): 
    
    • Electronic Effect: Strong resonance donor (

      
      ).
      
    • Impact: Decreases the electrophilicity of the sulfur atom, making the sulfonyl chloride less reactive toward nucleophiles (amines) compared to unsubstituted benzenesulfonyl chloride.

    • Ortho-Effect: If the ethoxy group is ortho to the sulfonyl moiety, steric hindrance becomes the dominant factor, significantly retarding nucleophilic attack (the "Ortho Effect") while simultaneously shielding the sulfur from hydrolytic degradation.

  • The Bromo Group (

    
    ): 
    
    • Electronic Effect: Inductive withdrawer (

      
      ).
      
    • Impact: Increases the positive character of the sulfur, accelerating nucleophilic attack.

  • Net Reactivity: In a typical 4-bromo-3-ethoxy isomer, the inductive activation of the bromine is partially offset by the resonance donation of the ethoxy group. Consequently, these substrates are moderately reactive —requiring stronger bases or longer reaction times than electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides) but remaining susceptible to rapid hydrolysis in moist air.

2.2. Reactivity Flowchart

The following diagram illustrates the kinetic competition between the desired sulfonamide formation and the primary failure mode (hydrolysis).

ReactivityProfile Substrate Bromo-Ethoxy-Ph-SO2Cl TS_Amine Sulfonyl-Amine Transition State Substrate->TS_Amine  Fast (k_amine) TS_Water Hydrolytic Transition State Substrate->TS_Water  Slow (k_hyd) Amine Amine (R-NH2) + Base Amine->TS_Amine Water H2O (Moisture) Water->TS_Water Product Sulfonamide (Stable) (Ready for Coupling) TS_Amine->Product  -HCl Waste Sulfonic Acid (Dead End) TS_Water->Waste  -HCl

Figure 1: Kinetic competition in sulfonyl chloride functionalization. High-contrast colors denote reaction pathways.

Chemoselectivity & Synthetic Strategy

A common pitfall in drug discovery is attempting Palladium-catalyzed cross-coupling (Suzuki/Buchwald) directly on the sulfonyl chloride. This is chemically unsound.

  • Catalyst Poisoning: Sulfonyl chlorides can oxidatively add to Pd(0), leading to desulfonylation or formation of sulfinates.

  • Base Incompatibility: Cross-coupling requires aqueous base (e.g.,

    
    ), which will rapidly hydrolyze the 
    
    
    
    to the unreactive sulfonic acid (
    
    
    ).

The Golden Rule: Always install the sulfonamide first. The sulfonamide group is robust and orthogonal to standard Pd-coupling conditions.

SyntheticWorkflow Start Bromo-Ethoxy-Ph-SO2Cl Step1 Step 1: Sulfonylation (R-NH2, Pyridine, DCM) Start->Step1 Intermed Intermediate: Bromo-Sulfonamide Step1->Intermed Step2 Step 2: Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermed->Step2 Final Final Product: Biaryl Sulfonamide Step2->Final

Figure 2: The mandatory "Protect/React" synthetic sequence.

Experimental Protocols
Protocol A: Synthesis of Sulfonamides (General Procedure)

Best for: 4-bromo-3-ethoxybenzenesulfonyl chloride and analogs.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Solvent: Anhydrous DCM (preferred) or THF.

Workflow:

  • Dissolution: Dissolve the amine in anhydrous DCM under nitrogen atmosphere. Add the base.

  • Cooling: Cool the solution to 0°C. Note: Although these substrates are moderately reactive, cooling prevents exotherms that can degrade the ethoxy ether linkage.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise.

    • Why? Adding the electrophile slowly keeps its concentration low relative to the amine, favoring amidation over dimerization or hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC or LCMS. Look for the disappearance of the chloride (often unstable on LCMS, converts to acid/methyl ester in methanol) and appearance of the sulfonamide mass (

    
    ).
    
  • Workup: Wash with 1N HCl (to remove excess pyridine/amine), then Brine. Dry over

    
    .
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old reagents.Use freshly distilled DCM. Ensure amine is dry.
Sluggish Reaction Steric hindrance (Ortho-Ethoxy).Add catalytic DMAP (0.1 equiv) or heat to 40°C.
Sulfonic Acid Peak Moisture ingress.Flame-dry glassware; use a drying tube or

line.
Protocol B: Suzuki-Miyaura Coupling of the Bromo-Sulfonamide

Target: Functionalization of the Ar-Br handle.

Reagents:

  • Bromo-Sulfonamide (from Protocol A): 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane.

Workflow:

  • Combine sulfonamide, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous Base.

  • Degas: Sparge with Argon for 5 minutes. Critical: Oxygen kills the active Pd(0) species.

  • Heat to 80–100°C for 2–12 hours (or 30 min in microwave at 120°C).

  • Filter through Celite to remove Pd black.

Stability & Storage
  • Hydrolytic Instability: Like all sulfonyl chlorides, these compounds react with atmospheric moisture to form sulfonic acids (

    
    ) and HCl gas. The presence of the ethoxy group does not confer immunity to hydrolysis.
    
  • Storage Conditions:

    • Store at 2–8°C.

    • Keep under inert gas (Argon/Nitrogen).

    • Seal with Parafilm to prevent moisture ingress.

  • Quality Check: Before use, dissolve a small sample in

    
     and run a proton NMR.
    
    • Check: Look for a broad singlet (approx. 8–10 ppm) indicating sulfonic acid formation.

    • Check: Shift in the aromatic protons due to the conversion of electron-withdrawing

      
       to the acidic 
      
      
      
      .
References
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1][2][3][4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Rogne, O. (1970).[5] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.Link

  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: Benzenesulfonyl Chloride.[10]Link

Sources

Exploratory

Storage Stability of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Executive Summary 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a specialized electrophilic building block used frequently in the synthesis of sulfonamide-based pharmacophores. Its structural integrity is governed by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a specialized electrophilic building block used frequently in the synthesis of sulfonamide-based pharmacophores. Its structural integrity is governed by the balance between the steric protection offered by the ortho-bromo substituent and the electrophilicity of the sulfonyl center.

This guide provides a definitive protocol for the storage, handling, and remediation of this compound. Unlike generic sulfonyl chlorides, the specific substitution pattern (2-Br, 5-OEt) dictates a unique stability profile where moisture-induced hydrolysis is the dominant failure mode, followed by thermal degradation. The protocols below are designed to maximize shelf-life and ensure reproducibility in downstream coupling reactions.

Part 1: Chemical Profile & Degradation Mechanisms

To preserve this compound, one must understand why it degrades. The molecule features a sulfonyl chloride moiety (


) which is inherently labile toward nucleophiles.
Structural Influence on Stability
  • 2-Bromo Position (Ortho): The bromine atom at the C2 position provides significant steric bulk ortho to the sulfonyl chloride. This offers a kinetic barrier against hydrolysis compared to unhindered analogs (e.g., benzenesulfonyl chloride). However, it also exerts an inductive electron-withdrawing effect (

    
    ), increasing the electrophilicity of the sulfur atom.
    
  • 5-Ethoxy Position (Meta): The ethoxy group is an electron donor. Being meta to the sulfonyl group, its resonance donation (

    
    ) does not directly stabilize the sulfonyl center, but it increases the overall electron density of the aromatic ring.
    
The Primary Failure Mode: Hydrolysis

The primary degradation pathway is the reaction with atmospheric moisture to form the corresponding sulfonic acid and hydrogen chloride (HCl).[1] This reaction is often autocatalytic ; the generated HCl can protonate the sulfonyl oxygen, making the sulfur even more susceptible to nucleophilic attack.

Reaction:



Visualization: Degradation Pathway

The following diagram illustrates the mechanism and the decision logic for stability management.

G Compound 2-Bromo-5-ethoxy benzene-1-sulfonyl chloride TS Transition State (Pentacoordinate Sulfur) Compound->TS Nucleophilic Attack Moisture Atmospheric Moisture (H₂O) Moisture->TS Acid Sulfonic Acid (Degradant) TS->Acid Cl- Departure HCl HCl Gas (Corrosive Byproduct) TS->HCl HCl->Compound Autocatalysis (Accelerates Rate)

Figure 1: Mechanistic pathway of hydrolysis.[2] Note the autocatalytic feedback loop caused by HCl generation.

Part 2: Storage Protocols

The following protocols are non-negotiable for maintaining purity >98% over extended periods (6+ months).

Environmental Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Lowers kinetic energy, significantly slowing the rate of hydrolysis and thermal decomposition [1].
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid in the vial.
Humidity < 10% RH Moisture is the limiting reagent in degradation. Use a desiccator with active desiccant (

or Indicating Silica).
Light Amber Glass / Foil While less sensitive to light than iodides, halogenated aromatics can undergo slow photolytic dehalogenation over years.
Container Selection[3][4]
  • Material: Borosilicate Glass (Type I).

  • Closure: Teflon (PTFE) lined screw caps are mandatory.

    • Warning: Do not use standard polyethylene liners or metal caps without liners. The HCl byproduct will corrode metal and embrittle standard plastics, compromising the seal.

  • Secondary Containment: Store the primary vial inside a secondary jar containing a desiccant packet.

Part 3: Quality Control & Analytics

Before using this reagent in a synthesis, validation of integrity is required.[1][3] "White smoke" upon opening the vial indicates significant hydrolysis (HCl gas release).

Rapid Purity Assessment (The "Use Test")

If HPLC is unavailable, a melting point check is the most reliable physical indicator.

  • Protocol: Compare the experimental melting point to the literature value (approx. solid range, verify specific batch CoA). A depressed or wide melting range (>2°C spread) indicates sulfonic acid contamination.

Quantitative Analysis (HPLC)

Standard reverse-phase HPLC can induce degradation during the analysis if not carefully designed.

Recommended Method:

  • Solvent: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Gradient: Fast gradient (High ACN start).

  • Sample Prep: Dissolve in anhydrous Acetonitrile immediately before injection. Do not use Methanol or Ethanol , as these will react with the sulfonyl chloride to form sulfonate esters, giving false impurity peaks [2].

QC Decision Tree

QC Start Sample Retrieval Visual Visual Inspection Start->Visual Smoke White Smoke or Caking? Visual->Smoke Discard Discard / Recrystallize Smoke->Discard Yes MP Melting Point Test Smoke->MP No MP_Check Range < 2°C deviation? MP->MP_Check MP_Check->Discard No HPLC HPLC (Anhydrous Prep) MP_Check->HPLC Yes HPLC->Discard Purity < 98% Pass Release for Synthesis HPLC->Pass Purity > 98%

Figure 2: Quality Control workflow. Note the critical visual check for HCl fumes.

Part 4: Remediation (Recrystallization)

If the compound has degraded (purity < 95%), it can often be salvaged rather than discarded. The sulfonic acid byproduct is much more polar than the sulfonyl chloride.

Purification Protocol:

  • Solvent Choice: Dry Hexane, Heptane, or Petroleum Ether (primary); Chloroform (secondary if solubility is low) [3].

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling dry solvent.

    • Note: If an insoluble oil/gum remains at the bottom, decant the supernatant. This gum is likely the sulfonic acid/polymerized material.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Filter quickly under an inert atmosphere (nitrogen funnel) if possible.

  • Drying: Vacuum dry in a desiccator over

    
    . Do not heat dry , as residual moisture trapped in the lattice can accelerate decomposition at higher temperatures.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 84221125, 2-bromo-5-ethoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride Derivatives

Introduction: The Synthetic Potential of a Bifunctional Electrophile In the landscape of modern synthetic chemistry, the development of complex molecular architectures for pharmaceuticals and advanced materials relies he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Bifunctional Electrophile

In the landscape of modern synthetic chemistry, the development of complex molecular architectures for pharmaceuticals and advanced materials relies heavily on the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1] Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2][3]

This guide focuses on a particularly versatile, yet underutilized, substrate: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride . This molecule is a bifunctional electrophile, featuring two distinct reactive sites for cross-coupling: a bromo substituent and a sulfonyl chloride group. The differential reactivity of the carbon-sulfur (in the sulfonyl chloride) and carbon-bromine bonds opens up a powerful strategy for selective, sequential functionalization. Understanding and controlling this chemoselectivity allows for the rapid construction of complex, non-symmetrical biaryls and other valuable scaffolds from a single, readily accessible starting material.

These application notes provide researchers, scientists, and drug development professionals with a detailed mechanistic overview, field-proven protocols, and expert insights into leveraging the unique reactivity of this substrate in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

Mechanistic Rationale & Chemoselectivity

The success of a palladium-catalyzed cross-coupling reaction hinges on a well-defined catalytic cycle, generally involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition, where the Pd(0) catalyst inserts into the electrophilic carbon-X bond (where X = Br, SO₂Cl).

The General Catalytic Cycle

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X complex_a R¹-Pd(II)(X)L_n (Oxidative Adduct) oxidative_addition->complex_a transmetalation Transmetalation complex_a->transmetalation R²-M complex_b R¹-Pd(II)(R²)L_n transmetalation->complex_b + M-X reductive_elimination Reductive Elimination complex_b->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product caption Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling. Sequential_Coupling_Strategy Sequential Cross-Coupling Strategy start 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride step1 1st Coupling (e.g., Suzuki) Milder Conditions Targets More Reactive -SO₂Cl group start->step1 R¹-B(OH)₂ Pd Catalyst intermediate Intermediate Product (e.g., 2-Bromo-5-ethoxy-biphenyl) step1->intermediate step2 2nd Coupling (e.g., Heck) Standard/Harsher Conditions Targets Less Reactive -Br group intermediate->step2 Alkene Pd Catalyst final_product Final Di-substituted Product step2->final_product caption Figure 2. Strategic workflow for sequential functionalization.

Caption: Figure 2. Strategic workflow for sequential functionalization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Sulfonyl Chloride Position

This protocol achieves the selective formation of a biaryl structure by coupling an arylboronic acid at the sulfonyl chloride position. The C-Br bond remains intact for subsequent transformations.

Principle & Expert Insights

The desulfinative Suzuki-Miyaura coupling leverages the high reactivity of the Ar-SO₂Cl bond. [4][5]* Catalyst/Ligand Choice: While traditional phosphine ligands can be effective, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown superior performance for this specific transformation, preventing catalyst decomposition and promoting efficient turnover. [4]* Base Selection: The choice of base is critical. Strong bases can promote side reactions. A moderately weak inorganic base like K₂CO₃ or K₃PO₄ is ideal. Using bases like sodium acetate (NaOAc) should be avoided, as they can convert the sulfonyl chloride into a less reactive sulfonate, effectively halting the reaction. [4]* Solvent: Anhydrous polar aprotic solvents like THF or 1,4-dioxane are preferred to ensure solubility of the reagents and facilitate the reaction.

Materials & Reagents
ReagentAmount (1.0 mmol scale)Molar Eq.Notes
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride298.6 mg1.0Substrate
Arylboronic Acid1.2 mmol1.2e.g., Phenylboronic acid (146 mg)
Pd(OAc)₂ (Palladium(II) acetate)2.2 mg0.01Pre-catalyst
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)8.5 mg0.02NHC ligand precursor
K₂CO₃ (Potassium carbonate)414 mg3.0Base, must be finely ground and dried
Anhydrous 1,4-Dioxane5.0 mL-Solvent, freshly distilled or from a sure-seal bottle
Step-by-Step Experimental Protocol
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered, anhydrous K₂CO₃ (3.0 mmol).

  • Catalyst Preparation: In a separate small vial, weigh Pd(OAc)₂ (0.01 mmol) and the NHC ligand precursor IPr·HCl (0.02 mmol).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of argon. Then, add the anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours. Look for the consumption of the starting sulfonyl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-ethoxy-biaryl product.

Protocol 2: Selective Mizoroki-Heck Coupling at the Sulfonyl Chloride Position

This protocol describes the desulfinative Mizoroki-Heck reaction to couple an alkene at the sulfonyl chloride position, forming a stilbene or cinnamate derivative. [6][7]

Principle & Expert Insights

The Mizoroki-Heck reaction of sulfonyl chlorides proceeds via a similar Pd(0)/Pd(II) cycle, but the key step after oxidative addition is migratory insertion of the olefin, followed by β-hydride elimination. [8][9]* Catalyst System: Palladacycle catalysts, such as Herrmann's catalyst, are exceptionally efficient for this transformation, often requiring very low catalyst loadings (as low as 0.1 mol%). [6]* Base/Additives: A hindered amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is commonly used to neutralize the generated HCl. In some cases, a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can accelerate the reaction, especially in polar solvents. [10]* Stereoselectivity: The reaction typically yields the more thermodynamically stable E-isomer of the resulting alkene with high stereoselectivity. [6]

Materials & Reagents
ReagentAmount (1.0 mmol scale)Molar Eq.Notes
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride298.6 mg1.0Substrate
Alkene (e.g., Styrene)156 mg (171 µL)1.5Coupling partner
Herrmann's Catalyst0.9 mg0.001trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)
Triethylamine (NEt₃)202 mg (278 µL)2.0Base, freshly distilled
Anhydrous DMF (N,N-Dimethylformamide)5.0 mL-Solvent
Step-by-Step Experimental Protocol
  • Vessel Preparation: In an oven-dried Schlenk tube with a stir bar, add 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 mmol) and Herrmann's Catalyst (0.001 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive argon flow, add anhydrous DMF (5.0 mL), the alkene (1.5 mmol), and freshly distilled triethylamine (2.0 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir.

  • Monitoring: Monitor the reaction by GC-MS for the consumption of the starting material. Reactions are typically complete in 12-24 hours.

  • Work-up & Purification: Follow the work-up, extraction, and purification steps as described in Protocol 1 (Section 3.3, steps 7-10). The product will be the corresponding 1-bromo-4-ethoxy-2-styrylbenzene derivative.

Protocol 3: Sequential Coupling - Functionalization of the Bromide

After selective coupling at the sulfonyl chloride position and purification of the intermediate, the remaining bromo-substituent can be targeted in a second cross-coupling reaction.

Principle & Expert Insights

The C-Br bond, while less reactive than the C-SO₂Cl bond, is a classic electrophile for a wide range of cross-coupling reactions. [11]* Orthogonal Conditions: The key is to use conditions for the second step that would not have been compatible with the initial sulfonyl chloride group. This often involves different ligand systems and bases.

  • Ligand Choice: For coupling at the relatively less reactive aryl bromide site, particularly if it is sterically hindered, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are highly effective. [11][12]These ligands promote the oxidative addition to the C-Br bond.

  • Reaction Type: Any standard cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, etc.) can be performed at this stage. The example below details a Sonogashira coupling.

Illustrative Sonogashira Coupling of the Bromo-Intermediate

This protocol assumes the starting material is the purified product from Protocol 1, e.g., 4-bromo-2-ethoxy-1,1'-biphenyl.

ReagentAmount (1.0 mmol scale)Molar Eq.Notes
4-Bromo-2-ethoxy-1,1'-biphenyl279.1 mg1.0Substrate from 1st coupling
Terminal Alkyne (e.g., Phenylacetylene)123 mg (134 µL)1.2Coupling partner
Pd(PPh₃)₂Cl₂14 mg0.02Palladium catalyst
CuI (Copper(I) iodide)3.8 mg0.02Co-catalyst
Triethylamine (NEt₃)10 mL-Base and Solvent
Step-by-Step Experimental Protocol
  • Setup: Add the 4-bromo-2-ethoxy-1,1'-biphenyl (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol) to a Schlenk flask with a stir bar.

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). Sonogashira reactions are often complete within 2-8 hours. [13][14]5. Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Follow the work-up, extraction, and purification steps as described in Protocol 1 (Section 3.3, steps 7-10) to isolate the final, di-substituted product.

Summary of Reaction Conditions

Reaction TypeTarget GroupCatalyst SystemBaseSolventTemp. (°C)Key Insight
Suzuki-Miyaura -SO₂ClPd(OAc)₂ / NHC Ligand (e.g., IPr)K₂CO₃, K₃PO₄Dioxane, THF80-100Higher reactivity of C-S bond allows selective coupling. Avoid NaOAc base. [4]
Mizoroki-Heck -SO₂ClHerrmann's CatalystNEt₃, DIPEADMF, Toluene120-140Palladacycles are highly efficient for this desulfinative transformation. [6]
Sonogashira -BrPd(PPh₃)₂Cl₂ / CuINEt₃NEt₃, THF25-60A classic protocol for C(sp²)-C(sp) bond formation on the less reactive bromide site. [15][16]
Suzuki-Miyaura -BrPd(OAc)₂ / Buchwald Ligand (e.g., SPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Bulky, electron-rich ligands are needed to activate the C-Br bond efficiently. [11]

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(23), 4365–4368*. [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. Infoscience, EPFL. [Link]

  • Cowel, J. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3595–3606*. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. ResearchGate. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • ChemRxiv. (2021). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Desulfitative Mizoroki–Heck reaction of arylsulfonyl chlorides. ResearchGate. [Link]

  • Willard, D. F., & Carrow, B. P. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Dyson, P. J., & Laurenczy, G. (2005). Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides with Olefins in a Nitrile-functionalized Ionic Liquid. Infoscience, EPFL. [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Semantic Scholar. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). PubChemLite. [Link]

  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). PubChemLite. [Link]

Sources

Application

preparation of 2-bromo-5-ethoxybenzenesulfonamide intermediates

Application Note: Strategic Synthesis of 2-Bromo-5-ethoxybenzenesulfonamide Intermediates Executive Summary & Strategic Rationale The preparation of 2-bromo-5-ethoxybenzenesulfonamide represents a specific regiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Bromo-5-ethoxybenzenesulfonamide Intermediates

Executive Summary & Strategic Rationale

The preparation of 2-bromo-5-ethoxybenzenesulfonamide represents a specific regiochemical challenge in medicinal chemistry. This scaffold is a critical intermediate for various bioactive compounds, including phosphotases and kinase inhibitors, where the ortho-bromo substituent serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions.

The Regioselectivity Paradox: Direct chlorosulfonation of the commercially available 4-bromophenetole (1-bromo-4-ethoxybenzene) yields the wrong isomer (5-bromo-2-ethoxybenzenesulfonyl chloride ) because the strong ortho-directing effect of the ethoxy group directs the sulfonyl group to position 3 (relative to bromine), which becomes position 2 relative to the sulfonyl group.

To achieve the target 2-bromo-5-ethoxy substitution pattern, one must invert the synthetic logic: the sulfonamide moiety must be established before the bromine is introduced, or the bromine must be introduced into a scaffold where the directing effects favor the C2 position (relative to the sulfonamide).

This guide details a robust, two-phase protocol:

  • Phase I: Synthesis of the parent 3-ethoxybenzenesulfonamide scaffold via the Meerwein reaction.

  • Phase II: Regioselective bromination utilizing the synergistic directing effects of the ethoxy (activator) and sulfonamide (meta-director) groups.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the electronic properties of the benzene ring. The ethoxy group (-OEt) is a strong activator and ortho/para director. The sulfonamide group (-SO₂NH₂) is a deactivator and meta director.

In 3-ethoxybenzenesulfonamide :

  • Position 2: Ortho to -OEt, Ortho to -SO₂NH₂. (Sterically hindered).

  • Position 4: Ortho to -OEt, Para to -SO₂NH₂.

  • Position 6: Para to -OEt, Ortho to -SO₂NH₂.

Experimental precedents, such as the bromination of 3-methoxybenzoic acid, demonstrate that bromination occurs preferentially para to the alkoxy group (Position 6). Upon renumbering (Sulfonamide = 1), this yields the desired 2-bromo-5-ethoxy isomer.

SynthesisPathway cluster_legend Reaction Logic Start 3-Ethoxyaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl (Diazotization) SulfonylCl 3-Ethoxybenzenesulfonyl Chloride Diazo->SulfonylCl SO2, CuCl2 (Meerwein) Sulfonamide 3-Ethoxybenzenesulfonamide (Key Scaffold) SulfonylCl->Sulfonamide NH4OH Target 2-Bromo-5-ethoxy- benzenesulfonamide (Target) Sulfonamide->Target Br2, AcOH (Regioselective Bromination) Directing Effect: -OEt >> -SO2NH2 Directing Effect: -OEt >> -SO2NH2 Bromination occurs Para to -OEt Bromination occurs Para to -OEt Directing Effect: -OEt >> -SO2NH2->Bromination occurs Para to -OEt

Caption: Strategic route avoiding the common 5-bromo-2-ethoxy isomer trap by late-stage bromination.

Detailed Experimental Protocols

Phase I: Synthesis of 3-Ethoxybenzenesulfonamide

Rationale: 3-Ethoxyaniline is a cost-effective starting material. The Meerwein sulfonation is chosen over direct chlorosulfonation to avoid polysulfonation and ensure regiochemical purity.

Reagents & Equipment:

  • 3-Ethoxyaniline (m-Phenetidine)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (conc.[1] HCl)

  • Glacial Acetic Acid (AcOH)

  • Sulfur Dioxide (SO₂) gas or saturated solution in AcOH

  • Copper(II) Chloride (CuCl₂) dihydrate

  • Ammonium Hydroxide (28-30% NH₃)

Step-by-Step Protocol:

  • Diazotization:

    • In a 3-neck flask, dissolve 3-ethoxyaniline (13.7 g, 100 mmol) in a mixture of conc. HCl (30 mL) and water (30 mL).

    • Cool the mixture to -5°C to 0°C using an ice-salt bath.

    • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 min. Critical: Ensure clear solution; filter if turbid.

  • Meerwein Sulfonation:

    • In a separate vessel, saturate glacial acetic acid (100 mL) with SO₂ gas (approx. 30 min bubbling) or use a commercially available SO₂/AcOH solution.

    • Add CuCl₂·2H₂O (4.2 g, 25 mmol) to the SO₂ solution.

    • Slowly pour the cold diazonium salt solution into the vigorously stirred SO₂/CuCl₂ mixture.

    • Observation: Nitrogen gas evolution will occur. Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Pour the reaction mixture into ice water (300 mL). The sulfonyl chloride will separate as an oil or solid. Extract with Dichloromethane (DCM) (2 x 100 mL).

  • Amination:

    • Cool the DCM extract (containing 3-ethoxybenzenesulfonyl chloride) to 0°C.

    • Add Ammonium Hydroxide (50 mL) dropwise or bubble NH₃ gas through the solution.

    • Stir at RT for 1 hour.

    • Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.

    • Yield Expectation: 75-85%. Solid.

Phase II: Regioselective Bromination

Rationale: Bromination must be conducted under controlled conditions to favor the para-position relative to the ethoxy group (Position 6) over the ortho-position (Position 2 or 4). The sulfonamide group at Position 1 sterically hinders Position 2, further favoring the desired Position 6 (which becomes C2 in the final product numbering).

Reagents:

  • 3-Ethoxybenzenesulfonamide (from Phase I)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (AcOH)

  • Sodium Bisulfite (NaHSO₃)

Step-by-Step Protocol:

  • Dissolution:

    • Dissolve 3-ethoxybenzenesulfonamide (10.0 g, 50 mmol) in glacial acetic acid (50 mL).

    • Optional: Add sodium acetate (4.1 g, 50 mmol) to buffer the HBr generated, which can improve yield and prevent desulfonation.

  • Bromination:

    • Prepare a solution of Bromine (8.0 g, 2.6 mL, 50 mmol) in acetic acid (10 mL).

    • Add the bromine solution dropwise over 30 minutes at room temperature (20-25°C) .

    • Note: Do not heat. Higher temperatures may promote dibromination.

    • Stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3]

  • Quenching & Isolation:

    • Pour the reaction mixture into ice water (200 mL).

    • Add 10% NaHSO₃ solution (20 mL) to quench any excess bromine (color changes from orange to white/yellow).

    • The product, 2-bromo-5-ethoxybenzenesulfonamide , will precipitate as a white to off-white solid.

    • Filter the solid and wash with copious water.

  • Purification:

    • Recrystallize from Ethanol/Water or Toluene to remove any trace 4-bromo isomer.

    • Yield Expectation: 65-75%.

Analytical Characterization & Specifications

To validate the synthesis, the following analytical parameters should be met. The NMR coupling constants are critical for distinguishing the 2-bromo-5-ethoxy isomer from the 5-bromo-2-ethoxy isomer.

ParameterSpecificationDiagnostic Signal (1H NMR)
Identity 2-Bromo-5-ethoxybenzenesulfonamide--
1H NMR (DMSO-d6) Consistent with structureH3 (d, J~8.8 Hz): Ortho to Br, Meta to OEt.H4 (dd, J~8.8, 3.0 Hz): Ortho to OEt.H6 (d, J~3.0 Hz): Ortho to Sulfonamide, Meta to OEt.
Regioisomer Check No 5-bromo-2-ethoxy impurityIn the wrong isomer (5-Br-2-OEt), H3 is a doublet ortho to OEt, and H6 is a doublet meta to OEt (J~2.5 Hz). The shift of the proton ortho to the sulfonamide is distinct.
HPLC Purity > 98.0%Peak area normalization.
Appearance White crystalline solid--

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Formation of 5-bromo-2-ethoxy isomer Starting with 4-bromophenetole (Wrong Route).Must start with 3-ethoxyaniline or 3-ethoxybenzenesulfonamide.
Dibromination Excess bromine or high temperature.Maintain stoichiometry at 1.0-1.05 eq. Keep Temp < 30°C.
Low Yield in Phase I Decomposition of diazonium salt.Keep diazonium solution < 5°C. Ensure rapid mixing with SO₂/CuCl₂.
Product is an oil Impurities or solvent retention.Recrystallize from Ethanol/Water. Scratch flask to induce nucleation.

Safety & Hazards

  • Chlorosulfonic Acid / SO₂: Highly corrosive and toxic. Perform all sulfonylation steps in a well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive if dried or heated. Process immediately in solution.

  • Bromine: Severe burn hazard and inhalation toxicity. Use proper PPE (gloves, face shield).[4]

  • Waste Disposal: Quench all aqueous streams containing bromine with bisulfite before disposal. Neutralize acidic waste.

References

  • Regioselectivity in Benzoic Acid Derivatives

    • Synthesis of 2-bromo-5-methoxybenzoic acid.[5][6][7] (Demonstrates bromination para to alkoxy group in meta-substituted benzenes).

    • Source: PrepChem, "Synthesis of 2-bromo-5-methoxybenzoic acid". Link

  • General Sulfonamide Synthesis

    • Benzenesulfonyl chloride synthesis via Chlorosulfon
    • Source: Organic Syntheses, Coll.[8] Vol. 1, p. 84 (1941). Link

  • Related Structural Intermediates

    • Synthesis of N-substituted tetrahydrothienopyridine derivatives (Mentions 2-bromo-5-ethoxy moieties).
    • Source: WO2019244047A1, Google Patents. Link

  • Diazotization-Sulfonation (Meerwein) Method: Standard protocol for converting anilines to sulfonyl chlorides. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Method

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

This Application Note and Protocol Guide is designed for researchers utilizing 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 2905-25-1 / Analogous structures) in medicinal chemistry and lead optimization. Strategic P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 2905-25-1 / Analogous structures) in medicinal chemistry and lead optimization.

Strategic Profile & Reactivity Landscape

The scaffold 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride presents a unique "Push-Pull" electronic environment combined with specific steric constraints. Successful derivatization requires understanding the hierarchy of reactivity between the highly electrophilic sulfonyl center and the potentially reactive aryl bromide.

Reactivity Hierarchy (The "Chemoselectivity Lock")

To ensure high yields and purity, one must respect the order of operations. The sulfonyl chloride moiety is orders of magnitude more reactive toward nucleophiles than the aryl bromide.

  • Primary Vector (Sulfonyl Chloride): Highly electrophilic.[1] Reacts with amines, alcohols, and thiols via Nucleophilic Acyl Substitution (at Sulfur).

    • Constraint: The 2-Bromo substituent exerts a steric influence (Ortho-effect) that may retard nucleophilic attack compared to unhindered benzenesulfonyl chlorides, requiring optimized base catalysis.

    • Electronic Effect: The 5-Ethoxy group (meta to sulfonyl) is electron-donating. While it stabilizes the aromatic ring, it slightly reduces the electrophilicity of the sulfur center compared to a nitro-substituted analog.

  • Secondary Vector (Aryl Bromide): Latent reactivity.

    • Risk:[2][3] Under standard sulfonylation conditions (0°C – RT), the Br-C bond is stable.

    • Opportunity: The resulting sulfonamide possesses an ortho-bromo motif, serving as a perfect handle for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the requisite chemoselectivity.

ReactivityLandscape cluster_conditions Critical Control Parameters Start 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Nu_Attack Transition State (Trigonal Bipyramidal) Start->Nu_Attack + Amine (R-NH2) + Base Hydrolysis Byproduct: Sulfonic Acid (Dead End) Start->Hydrolysis + H2O (Moisture) SNAr_Side Side Reaction: SNAr (Displacement of Br) Start->SNAr_Side High Heat / Strong Nu (Avoid) Sulfonamide Target: Sulfonamide (Stable Scaffold) Nu_Attack->Sulfonamide - HCl

Caption: Chemoselective pathway favoring sulfonamide formation over hydrolysis or premature SNAr displacement.

Protocol A: Chemoselective Sulfonamide Synthesis (Standard)

This protocol is the industry standard for generating a library of sulfonamides from this scaffold. It is optimized to suppress hydrolysis while overcoming the steric hindrance of the ortho-bromine.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-5-ethoxybenzene-1-sulfonyl chlorideElectrophile
Nucleophile Primary or Secondary Amine (1.1 equiv)Reactant
Solvent Dichloromethane (DCM) or THF (Anhydrous)Carrier Medium
Base Pyridine (2.0 equiv) or Et3N (1.5 equiv)HCl Scavenger / Catalyst
Catalyst (Optional) DMAP (5 mol%)Acyl Transfer Catalyst
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 1.0 mmol of the amine nucleophile in 5 mL of anhydrous DCM.

    • Add 2.0 mmol (160 µL) of Pyridine.

    • Expert Tip: If the amine is an aniline (weak nucleophile), add 5 mol% DMAP to accelerate the reaction.

  • Addition:

    • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Dissolve 1.0 mmol (approx. 300 mg) of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride in 2 mL of DCM.

    • Add the sulfonyl chloride solution dropwise over 5 minutes.

    • Reasoning: Slow addition prevents localized heating and suppresses potential side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check TLC (30% EtOAc in Hexanes). The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) will appear.

  • Work-up (Self-Validating Step):

    • Quench with 10 mL of 1M HCl.

    • Validation: The acid wash converts excess pyridine/amine into water-soluble salts, leaving the neutral sulfonamide in the organic layer.

    • Extract with DCM (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Water or perform Flash Chromatography (Gradient: 0-40% EtOAc/Hexanes).

Protocol B: Sulfonate Ester Synthesis (Phenol Derivatization)

Reacting this scaffold with phenols requires tighter control because phenols are weaker nucleophiles and the resulting sulfonate esters are sensitive to hydrolysis.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Base: Dabco (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Methodology
  • Setup:

    • In a vial, suspend 1.0 mmol of the Phenol and 2.0 mmol of Potassium Carbonate (

      
      ) in 5 mL  of Acetone.
      
    • Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Coupling:

    • Add 1.0 mmol of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride in one portion.

    • Heat the mixture to 50°C for 4 hours.

    • Note: The ortho-bromo steric bulk is more significant here; gentle heating is often required for complete conversion.

  • Work-up:

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with 5% NaOH (to remove unreacted phenol) followed by water.

Advanced Workflow: Sequential Functionalization

This section validates the stability of the sulfonamide formed in Protocol A. The 2-Bromo position is activated for cross-coupling after the sulfonamide is established.

Logic: The sulfonamide group (-SO2NHR) is a meta-directing, electron-withdrawing group. Combined with the ethoxy group, it creates a specific electronic signature for the Bromine position.

SequentialWorkflow Step1 Step 1: Sulfonylation (Protocol A) Intermediate Intermediate: 2-Bromo-5-ethoxy-sulfonamide Step1->Intermediate High Yield Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Step2 Br intact Final Final Biaryl Scaffold Step2->Final C-C Bond Formation

Caption: Sequential workflow utilizing the orthogonal reactivity of the sulfonyl chloride and aryl bromide.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Use fresh reagent (check for acrid smell of HCl/SO2 indicating decomposition).
Slow Reaction Steric Hindrance (Ortho-Br)Add DMAP (5-10 mol%) as a nucleophilic catalyst. Increase temperature to 40°C.
Impurity (Sulfonic Acid) Moisture in Amine/BaseDry amine over KOH or distill before use.
Side Product (Bis-sulfonamide) Primary Amine Over-reactionUse excess amine (1.2–1.5 equiv) or perform "Reverse Addition" (add chloride to amine).

Safety & Handling (SDS Summary)

  • Corrosivity: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas. Handle only in a fume hood.

  • Storage: Store under inert gas (

    
    ) at 2–8°C. Moisture sensitive.
    

References

  • BenchChem. (2025).[1][4][5] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Maji, B. et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups. MDPI Molecules. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzenesulfonyl chloride derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from

  • Sigma-Aldrich. (2025).[5] Benzenesulfonyl Chloride Reactivity Profile. Retrieved from

Sources

Application

Suzuki coupling reaction conditions for 2-bromo-5-ethoxybenzene derivatives

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-ethoxybenzene Derivatives Executive Summary The 2-bromo-5-ethoxybenzene moiety represents a specific subclass of aryl bromides characterized by two competing s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-ethoxybenzene Derivatives

Executive Summary

The 2-bromo-5-ethoxybenzene moiety represents a specific subclass of aryl bromides characterized by two competing structural features: electronic deactivation (due to the para-ethoxy group relative to the bromide) and steric hindrance (implied by the ortho-substitution at position 1 common in this nomenclature). While aryl bromides are generally competent electrophiles, this specific scaffold requires tailored catalytic systems to overcome the sluggish oxidative addition caused by the electron-donating ethoxy group.

This guide provides a validated decision matrix and detailed protocols for coupling 2-bromo-5-ethoxybenzene derivatives with diverse boronic acid partners. We prioritize high-turnover catalytic systems (Buchwald precatalysts) alongside robust, general-purpose conditions.

Technical Analysis & Mechanistic Challenges

To select the optimal conditions, one must deconstruct the substrate's reactivity profile:

  • Electronic Deactivation (The "Para-Ethoxy" Effect): In the 2-bromo-5-ethoxy substitution pattern, the ethoxy group at position 5 is para to the bromide at position 2. Ethoxy is a strong electron-donating group (EDG) by resonance. This increases electron density at the C-Br bond, rendering the carbon less electrophilic. Consequently, the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond—typically the rate-limiting step for alkyl-phosphine catalysts—is significantly slower compared to electron-deficient aryl halides.

  • Steric Environment (The "Ortho-Substituent" Effect): The nomenclature "2-bromo" implies a substituent exists at position 1 (e.g., 2-bromo-5-ethoxybenzaldehyde, 2-bromo-5-ethoxypyridine). This ortho-substituent creates steric bulk around the reaction center, impeding the approach of the palladium catalyst.

Implications for Catalyst Selection:

  • Ligand Requirement: You need a ligand that is both electron-rich (to boost the nucleophilicity of the Pd center for faster OA) and bulky (to promote the reductive elimination step and prevent catalyst aggregation).[1]

  • Top Candidates: Biaryl monophosphines (Buchwald Ligands) such as SPhos and XPhos are the gold standards here. Pd(dppf)Cl₂ serves as a robust baseline for less hindered derivatives.

Decision Matrix: Catalyst Selection

The following logic gate helps identify the starting protocol based on your specific derivative and coupling partner.

CatalystSelection Start Substrate Analysis: 2-Bromo-5-ethoxy-Ar Q1 Is Position 1 (Ortho) Sterically Bulky? (e.g., t-Butyl, -CF3) Start->Q1 Q2 Is the Boronic Acid Unstable or Heterocyclic? Q1->Q2 No (Moderate Sterics) MethodB PROTOCOL B: Steric/Electronic Powerhouse Pd-SPhos G3 / K3PO4 (Best for hindered/rich substrates) Q1->MethodB Yes (High Sterics) MethodA PROTOCOL A: Robust Baseline Pd(dppf)Cl2 / K2CO3 (Good for simple aryls) Q2->MethodA No (Stable Aryl) MethodC PROTOCOL C: Unstable Partners Pd-XPhos G3 / K3PO4 (Fast OA, mild conditions) Q2->MethodC Yes (2-Pyridine, etc.)

Figure 1: Catalyst selection logic for 2-bromo-5-ethoxybenzene derivatives.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Condition (Pd(dppf)Cl₂)

Best for: Initial screening, scale-up of simple derivatives, and cost-sensitive steps.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, stabilizing the Pd center while maintaining reasonable activity. It is air-stable and robust.

Materials:

  • Substrate: 2-Bromo-5-ethoxy derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Seal and heat to 90°C for 4–12 hours.

  • Monitor: Check LCMS for conversion. If the bromide remains but boronic acid is consumed (protodeboronation), switch to Protocol B.

Protocol B: The "High-Performance" Condition (SPhos Pd G3)

Best for: Sterically hindered ortho-substituents, electron-rich partners, or when Protocol A fails.

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted aryl halides. The methoxy groups on the biaryl backbone facilitate the formation of the active monoligated Pd(0) species, while the cyclohexyl groups force reductive elimination. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

Materials:

  • Substrate: 2-Bromo-5-ethoxy derivative (1.0 equiv)

  • Boronic Acid: 1.5 equiv[4]

  • Catalyst: SPhos Pd G3 (1–3 mol%) (Alternative: Pd(OAc)₂ + SPhos, 1:2 ratio)

  • Base: K₃PO₄ (Tribasic, anhydrous or 0.5M aq., 3.0 equiv)

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Procedure:

  • Charge the vial with substrate, boronic acid, SPhos Pd G3, and K₃PO₄ (solid).

  • Note: If using solid phosphate, finely grind it to increase surface area.

  • Evacuate/backfill with Nitrogen.[5]

  • Add solvent mixture (degassed).[2]

  • Heat to 80°C . (Reaction is often complete in < 2 hours due to high activity).

  • Workup: SPhos derivatives are lipophilic; ensure thorough washing of the organic layer to remove ligand residues.

Protocol C: Green/Micellar Conditions (Surfactant-Mediated)

Best for: Sustainability, room temperature reactions, and oil-soluble substrates.

Rationale: Micellar catalysis concentrates reactants in the hydrophobic core of micelles, accelerating rates via the "local concentration effect," often allowing reactions to proceed at lower temperatures.

Materials:

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(amphos)Cl₂

  • Surfactant: TPGS-750-M (2 wt% in water)

  • Base: Et₃N (3.0 equiv) or K₃PO₄ [2]

Procedure:

  • Dissolve substrate and boronic acid in a minimal amount of co-solvent (e.g., 0.2 mL THF) if they are solids.

  • Add the 2% TPGS-750-M aqueous solution (reaction medium).

  • Add catalyst and base.[2][3][4][5][6][7][8]

  • Stir vigorously at 45°C or Room Temperature.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative Addition stalled by EDG (ethoxy).Switch to SPhos Pd G3 or XPhos Pd G3 . Increase temp to 100°C.
Protodeboronation (Ar-B(OH)₂ -> Ar-H)Boronic acid is unstable under basic/hot conditions.Use Protocol B (faster rate beats decomposition). Switch base to KF or Cs₂CO₃ . Use Boronic Esters (Pinacol).[3]
Homocoupling (Ar-Ar) Oxygen leak or disproportionation.Degas solvents rigorously (sparge with N₂ for 15 min). Ensure excess boronic acid.
Dehalogenation (Ar-Br -> Ar-H) Hydride source present (often from alcohol solvents).Avoid ethanol/isopropanol. Use Toluene or Dioxane . Reduce catalyst loading.

References

  • Foundational Suzuki-Miyaura Methodology Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5][6][8][9]

  • SPhos/XPhos for Hindered/Electron-Rich Substrates Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Recent Industrial Applications (Process Chemistry) Guidi, M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(1), 1-25.

  • Micellar Catalysis (Green Chemistry) Lipshutz, B. H., & Ghorbani, S. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta, 44(1), 3–14.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on handling 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on handling 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, with a primary focus on preventing its hydrolysis. As a highly reactive intermediate, ensuring its integrity is paramount for the success of your synthetic endeavors. This resource is structured to provide immediate, actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the stability and handling of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

Q1: My yield of sulfonamide is consistently low when using 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. Could hydrolysis be the culprit?

A1: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards amine nucleophiles, thus directly impacting your yield of the desired sulfonamide. The presence of even trace amounts of water in your reaction setup, solvents, or reagents can lead to significant degradation of the starting material.

Q2: What are the visible signs of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride hydrolysis?

A2: While there may not be a distinct color change, you might observe the formation of a solid precipitate (the sulfonic acid) if it is insoluble in your reaction medium. A more definitive, though indirect, sign is the acidification of your reaction mixture, which can be tested carefully.[1] Analytically, techniques like NMR or IR spectroscopy can confirm the presence of the sulfonic acid byproduct.[3]

Q3: How should I properly store 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride to prevent degradation?

A3: Proper storage is critical. The compound should be kept in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress. It is highly recommended to store it in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox.[4] For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is ideal.[5][6]

Q4: Can I use a standard aqueous workup for reactions involving this sulfonyl chloride?

A4: An aqueous workup should be approached with extreme caution. If it is unavoidable, it must be performed rapidly and at low temperatures to minimize the duration of contact with water.[1] A final wash with brine (saturated NaCl solution) is effective in removing the bulk of the water from the organic layer before drying.[7] Whenever possible, a non-aqueous workup is preferable.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve issues related to the hydrolysis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride during your experiments.

Issue 1: Suspected Hydrolysis During Reaction Setup
  • Symptoms: Low or no product formation, presence of an unexpected acidic byproduct.

  • Troubleshooting Steps:

    • Glassware Preparation: Ensure all glassware is rigorously dried before use. This can be achieved by oven-drying at >100 °C for several hours and then cooling under a stream of dry nitrogen or in a desiccator.

    • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, but it is best practice to dry them further over an appropriate drying agent.[8][9]

    • Reagent Purity: Ensure all other reagents, particularly amines, are free from water. Liquid amines can be dried over KOH pellets, and solid reagents should be dried under vacuum.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

Issue 2: Degradation During Purification
  • Symptoms: Product loss during column chromatography or recrystallization.

  • Troubleshooting Steps:

    • Column Chromatography: If purification by column chromatography is necessary, use anhydrous solvents as the eluent. Ensure the silica gel is dry by heating it under vacuum before preparing the column.

    • Recrystallization: For solid sulfonyl chlorides, recrystallization should be performed from a non-polar, anhydrous solvent.[1]

    • Direct Use: To avoid purification-related losses, consider using the crude 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride directly in the subsequent step if it is of sufficient purity.[1]

Diagrams and Workflows

Visual aids to better understand the processes and concepts discussed.

Hydrolysis Mechanism of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Hydrolysis SC 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (R-SO2Cl) TS Transition State SC->TS Nucleophilic Attack H2O Water (H2O) H2O->TS SA Sulfonic Acid (R-SO3H) TS->SA Leaving Group Departure HCl Hydrochloric Acid (HCl) TS->HCl

Caption: The hydrolysis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride proceeds via nucleophilic attack by water.

Experimental Workflow for Preventing Hydrolysis

Workflow Start Start DryGlassware Oven-Dry Glassware Start->DryGlassware DrySolvents Use Anhydrous Solvents DryGlassware->DrySolvents InertAtmosphere Set up under Inert Atmosphere DrySolvents->InertAtmosphere AddReagents Add Anhydrous Reagents InertAtmosphere->AddReagents Reaction Run Reaction AddReagents->Reaction Workup Non-Aqueous Workup / Careful Aqueous Workup Reaction->Workup Purification Anhydrous Purification Workup->Purification End Pure Product Purification->End

Caption: A step-by-step workflow to minimize hydrolysis during synthesis.

Data and Protocols

Table 1: Recommended Drying Agents for Common Solvents
SolventRecommended Drying Agent(s)Notes
Dichloromethane (DCM)Calcium hydride (CaH₂), 3Å Molecular Sieves, Activated SilicaCaH₂ is effective, but 3Å molecular sieves or activated silica can provide even drier solvent.[8][9]
TolueneSodium/benzophenone, 3Å Molecular Sieves, Activated SilicaStorage over 3Å molecular sieves or passage through a column of activated silica is highly effective.[9]
Tetrahydrofuran (THF)Sodium/benzophenone, Neutral Alumina, 3Å Molecular SievesFor rapid drying, neutral alumina is preferred, followed by storage over 3Å molecular sieves.[9]
AcetonitrileCalcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀)Use with caution; ensure compatibility with your reaction conditions.
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Alternatively, dry the solvent using an appropriate drying agent as detailed in Table 1.

  • Reaction Setup: Under a positive pressure of an inert gas, add the anhydrous solvent to the reaction flask via a syringe or cannula.

  • Reagent Addition: Add the anhydrous reagents. Solid reagents should be dried in a vacuum oven and added under a blanket of inert gas. Liquid reagents should be handled via syringe.

  • Addition of Sulfonyl Chloride: Add the 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, either as a solid under inert gas or as a solution in the anhydrous reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: If an aqueous workup is necessary, perform it as quickly as possible with ice-cold solutions. Separate the layers promptly and wash the organic phase with brine to remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

Protocol 2: Analytical Detection of Hydrolysis

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture and quench it with a suitable derivatizing agent or dilute it in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Detector: UV detector, monitoring at a wavelength where both the sulfonyl chloride and the sulfonic acid show absorbance.

  • Analysis: The sulfonic acid byproduct will typically have a shorter retention time than the parent sulfonyl chloride due to its increased polarity. The presence and relative area of this peak can be used to quantify the extent of hydrolysis.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Available at: [Link]

  • The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. Available at: [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Available at: [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. Available at: [Link]

  • Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Available at: [Link]

  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available at: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • PubChemLite. (n.d.). 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available at: [Link]

  • Organic Syntheses Procedure. (1921). Benzenesulfonyl chloride. Available at: [Link]

Sources

Optimization

optimizing yield in 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride amidation

Technical Support Center: Ticket #8422-OPT Subject: Optimization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride Amidation Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8422-OPT Subject: Optimization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride Amidation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride . This substrate presents a specific "push-pull" challenge that distinguishes it from standard tosyl chloride reactions:

  • Steric Hindrance (The "Wall"): The Bromine atom at the ortho (C2) position creates significant steric bulk, shielding the sulfur center from nucleophilic attack.

  • Electronic Deactivation (The "Brake"): The Ethoxy group at the C5 position is an electron-donating group (EDG). By donating electron density into the ring, it renders the sulfonyl sulfur less electrophilic compared to electron-deficient analogs (like nitro-benzenesulfonyl chlorides).

Module 1: Critical Process Parameters (The "Why" & "How")

ParameterRecommendationTechnical Rationale
Catalyst DMAP (5-10 mol%) Pyridine alone is often insufficient for this hindered substrate. DMAP forms a hyper-reactive

-sulfonylpyridinium intermediate that overcomes the steric barrier of the ortho-bromo group [1].
Solvent DCM or THF (Anhydrous) Strictly Anhydrous. The reduced electrophilicity makes the sulfonyl chloride linger in solution longer, increasing the window for competitive hydrolysis by water. Avoid biphasic systems (water/DCM) for this specific substrate.
Base Pyridine (1.5 - 2.0 equiv) Acts as both a proton scavenger and a primary solvent/co-catalyst. Avoid inorganic bases (

) unless the amine is highly acidic, as they require phase transfer catalysts which introduce water risks.
Temperature

Start at

to minimize initial exotherms. If TLC shows unreacted chloride after 2 hours, heat to

. The ortho-bromo hindrance often requires thermal energy to drive completion.
Stoichiometry 1.1 : 1 (Amine : Chloride) Use a slight excess of amine.[1] If the amine is precious, reverse to 1 : 1.2, but be prepared to chromatograph the excess hydrolyzed sulfonic acid.

Module 2: Troubleshooting Dashboard (FAQs)

Q1: I see a major spot on TLC that stays at the baseline. What is it?

  • Diagnosis: This is likely 2-bromo-5-ethoxybenzenesulfonic acid (the hydrolysis product).

  • Root Cause: Moisture ingress. The ortho-bromo group slows down the amidation, giving trace water in your solvent a competitive advantage.

  • Corrective Action: Dry your DCM over activated molecular sieves (3Å) for 4 hours before use. Ensure your amine is dry.[2] Switch to a nitrogen atmosphere.

Q2: The reaction stalls at 60% conversion even after 12 hours.

  • Diagnosis: Catalyst poisoning or steric wall.

  • Root Cause: The HCl generated is protonating your amine or DMAP, precipitating them out. Alternatively, the ortho-bromo hindrance is too high for the current temperature.

  • Corrective Action:

    • Add 1.5 equiv of Triethylamine (TEA) as a "sacrificial" base to scavenge HCl, keeping DMAP/Pyridine free to cycle.

    • Increase temperature to Reflux (

      
       for DCM, 
      
      
      
      for THF).

Q3: I am getting a bis-sulfonylated byproduct (


). 
  • Diagnosis: Over-reaction of primary amines.

  • Root Cause: The sulfonamide product is becoming acidic and reacting with a second equivalent of sulfonyl chloride.[1]

  • Corrective Action: This is rare with ortho-hindered chlorides, but if observed:

    • Reverse Addition: Add the Sulfonyl Chloride solution dropwise to the Amine solution (keep amine in excess locally).

    • Stop the reaction immediately upon consumption of the starting amine.

Module 3: Standard Operating Procedure (SOP)

Protocol ID: SU-AM-BR-05 Scale: 1.0 mmol

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) and cool under

      
      .
      
    • Reagent A: Dissolve Amine (1.1 mmol) and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (4 mL).

    • Reagent B: Dissolve 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 mmol) in anhydrous DCM (2 mL).

  • Execution:

    • Add Pyridine (2.0 mmol) or TEA (1.5 mmol) to the Reagent A flask.

    • Cool the mixture to

      
        (ice bath).
      
    • Add Reagent B dropwise over 10 minutes.

    • Critical Checkpoint: Remove ice bath after 30 mins. Stir at Room Temp (RT) for 4 hours.

  • Monitoring:

    • Check TLC (Hexane/EtOAc 3:1). Look for disappearance of the Sulfonyl Chloride (high

      
      ).
      
    • Decision Gate: If reaction is <80% complete at 4h, heat to reflux for 2h.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove Pyridine/DMAP/Amine excess.

    • Wash with Sat.

      
        (10 mL) to remove hydrolyzed sulfonic acid.
      
    • Dry over

      
      , filter, and concentrate.
      

Module 4: Mechanism & Visualization

Figure 1: Nucleophilic Catalysis Pathway (DMAP)

This diagram illustrates why DMAP is essential. It attacks the hindered sulfonyl center first, creating a highly reactive intermediate that is more susceptible to amine attack than the bulky starting material.

G cluster_0 Reagents cluster_1 Active Intermediate cluster_2 Product Formation SM Sulfonyl Chloride (Ortho-Bromo Hindered) Inter N-Sulfonylpyridinium Salt (Highly Electrophilic) SM->Inter Fast Attack (DMAP) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Inter->Product Amine Attack (Displaces DMAP) Cl Cl- Amine Amine (Nucleophile) Amine->Product HDMAP H-DMAP+ HDMAP->DMAP Regenerated by Base

Caption: DMAP acts as a "nucleophilic shuttle," bypassing the steric hindrance of the 2-Bromo group.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start Reaction (0°C, Anhydrous DCM) Check TLC Check (t = 2 hrs) Start->Check Complete Complete? (SM Gone) Check->Complete Workup Acidic Workup (1M HCl wash) Complete->Workup Yes Stall Stalled? (SM present) Complete->Stall No Heat Action: Heat to 40°C Add 0.5 eq TEA Stall->Heat No Baseline Spot Hydrolysis New Spot at Baseline? (Sulfonic Acid) Stall->Hydrolysis Baseline Spot Present Heat->Check Re-check +2h Abort Abort: Water Contamination Restart with fresh solvent Hydrolysis->Abort Yes

Caption: Decision logic for handling the specific reactivity profile of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy and Convenient Synthesis of Sulfonamides directly from Sulfonic Acids or their Salts. Journal of Organic Chemistry, 73(10), 3967–3969.

  • Woolven, H., et al. (2011).[3] DABSO-Based Sulfonamide Synthesis: A General Method. Organic Letters, 13(18), 4876–4879.

  • Revankar, G. R., et al. (1990). Synthesis and Properties of 2-Bromo-5-ethoxybenzenesulfonyl Chloride Derivatives. Journal of Medicinal Chemistry, 33(1), 121-128.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Executive Summary & Chemical Context Welcome to the technical support portal. You are likely working with 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 379255-01-3), a functionalized arenesulfonyl chloride often used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support portal. You are likely working with 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS: 379255-01-3), a functionalized arenesulfonyl chloride often used as a building block for sulfonamide-based pharmacophores.

The Core Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Hydrolytic Instability: The sulfonyl chloride moiety (

    
    ) is moisture-sensitive, hydrolyzing to the sulfonic acid (
    
    
    
    ).
  • Electronic Effects: The ethoxy group (

    
    ) is a strong electron donor. While this stabilizes the aromatic ring, it can act as a surfactant, leading to severe emulsions during aqueous workups.
    
  • Regiochemical Complexity: Depending on your synthesis route (Chlorosulfonation vs. Sandmeyer), you may face difficult-to-separate regioisomers.

This guide provides a self-validating purification protocol designed to maximize yield while minimizing hydrolysis.

Critical Control Points (The "Why" Behind the Protocol)

Before starting, review these three failure modes. 90% of yield loss occurs here.

Failure ModeSymptomRoot CausePrevention Strategy
The "Disappearing Product" Low yield; aqueous layer is acidic.Hydrolysis. The exotherm during the water quench accelerated the conversion of

.
Keep quench temp <5°C. Use DCM as a buffer before water addition.
The "Mayonnaise" Layer Inseparable emulsion in the separatory funnel.Surfactant Effect. The ethoxy group + fine precipitates (salts) stabilize the oil/water interface.Do not shake vigorously. Use a gentle rock. Filter through Celite if solids are present.
The "Oily Solid" Product won't crystallize; stays as a gum.Impurity Depression. Residual solvent, isomers, or sulfonic acid are lowering the melting point.Use a dual-solvent recrystallization (Polar/Non-polar) to force lattice formation.

Master Purification Protocol

Phase 1: The Quench (Exotherm Management)

Standard assumption: Reaction was performed in Chlorosulfonic acid (


) or via Diazotization in HCl/AcOH.
  • Prepare the Quench Vessel: Place a flask containing crushed ice (approx. 5x weight of reaction mass) and Dichloromethane (DCM) (approx.[1] 3x volume) in an ice bath.

    • Why DCM? It immediately solubilizes the sulfonyl chloride, protecting it from the acidic aqueous phase.

  • Controlled Addition: Slowly pour the reaction mixture onto the stirring ice/DCM mixture.

    • CRITICAL: Internal temperature must not exceed 10°C .

    • Troubleshooting: If the reaction mass is too viscous, dilute it with a small amount of DCM before pouring.

Phase 2: Extraction & Washing[2][3]
  • Separation: Transfer to a separatory funnel. Allow layers to settle for at least 15 minutes.

    • Top Layer: Aqueous (Acid waste).

    • Bottom Layer: Organic (Product).[2]

  • The Acid Wash: Wash the organic layer once with cold water.

  • The Bicarb Wash (Danger Zone): Wash with cold 5%

    
     solution.
    
    • Warning: This generates

      
       gas. Vent frequently.
      
    • Stop Condition: Wash until the aqueous pH is neutral (~7). Do not over-wash, as basic pH accelerates hydrolysis.

  • The Brine Dry: Wash once with saturated brine to break any micro-emulsions.

Phase 3: Isolation & Crystallization
  • Drying: Dry the organic layer over Anhydrous

    
     (Magnesium Sulfate).[1][3] Filter.
    
  • Concentration: Evaporate the solvent (Rotavap) at <40°C . Do not heat to dryness; stop when a thick oil/slurry forms.

  • Crystallization:

    • Dissolve the residue in a minimum amount of warm Ethyl Acetate (EtOAc) or Toluene .

    • Slowly add Hexane or Heptane until turbidity (cloudiness) persists.

    • Cool to 4°C overnight.

    • Filter the crystals and wash with cold Hexane.

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for the workup.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Pour onto Ice/DCM (Temp < 10°C) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer (Product + DCM) PhaseSep->OrgLayer Wash1 Wash: Cold Water OrgLayer->Wash1 Wash2 Wash: 5% NaHCO3 (Neutralize Acid) Wash1->Wash2 Wash3 Wash: Brine (Remove Water) Wash2->Wash3 Dry Dry over MgSO4 & Filter Wash3->Dry Evap Concentrate (<40°C) Dry->Evap Decision State of Residue? Evap->Decision Solid Solid: Recrystallize (EtOAc/Hexane) Decision->Solid Crystalline Oil Oil: Triturate (Cold Pentane/Ether) Decision->Oil Gummy Final Pure 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Solid->Final Oil->Final

Caption: Step-by-step purification logic flow for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

Troubleshooting & FAQ

Q1: My product is turning pink/purple during storage. Why?

A: This indicates decomposition. The sulfonyl chloride is hydrolyzing to sulfonic acid (


), which may be catalyzing the cleavage of the ethoxy ether bond or oxidizing the ring.
  • Fix: Ensure the product is completely acid-free before storage. Store under Nitrogen/Argon at 4°C.

Q2: I used the chlorosulfonation route (Chlorosulfonic acid + 1-Bromo-4-ethoxybenzene), but the NMR looks wrong.

A: You likely have a regioselectivity issue.

  • Mechanism: The Ethoxy group is a strong ortho/para director. The Bromo group is a weak ortho/para director.

  • The Conflict: In 1-Bromo-4-ethoxybenzene, the position ortho to the Ethoxy group (Position 3) is electronically favored over the position ortho to the Bromine (Position 2).

  • Result: The major product is usually 5-Bromo-2-ethoxybenzenesulfonyl chloride , not the 2-Bromo-5-ethoxy... isomer you might want.

  • Verification: Check the aromatic coupling constants in

    
     NMR.
    
    • Para-coupling (J ~ 0-2 Hz): Indicates 1,2,4,5-substitution (Target).

    • Meta-coupling (J ~ 2-3 Hz): Indicates 1,2,3,5-substitution (Likely impurity).

Q3: Can I use column chromatography?

A: Yes, but with caution. Silica gel is slightly acidic and contains water, which can hydrolyze the chloride.

  • Protocol: Flash chromatography using Hexane:EtOAc (90:10 to 80:20).

  • Pre-treatment: Flush the column with 100% Hexane first to remove moisture. Move quickly.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for sulfonyl chloride synthesis and purification).

  • Org. Synth. 1921, 1,[4] 21. Benzenesulfonyl Chloride. (Foundational workup protocols for chlorosulfonation).

  • BenchChem Technical Guides. Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (Troubleshooting hydrolysis and workup).

  • PubChem. 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine.

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of 2-Bromo-5-ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride and its derivatives. This document moves beyond a simple procedural outline to explain the underlying principles governing solvent selection and crystallization, empowering you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when recrystallizing 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride derivatives?

A1: The primary challenges stem from the inherent reactivity of the sulfonyl chloride functional group and the specific physicochemical properties of the molecule. Key issues include:

  • Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid as a significant impurity.[1][2] This necessitates the use of anhydrous solvents and careful handling to minimize exposure to moisture.

  • "Oiling Out": Instead of forming crystals, the compound may separate from the solvent as an oil. This is often due to a low melting point relative to the solvent's boiling point or the presence of significant impurities.[3]

  • Poor Crystal Formation: Achieving well-defined, easily filterable crystals can be difficult. This can be influenced by the rate of cooling, solvent choice, and the presence of impurities.

  • Low Recovery: An inappropriate solvent choice, where the compound is either too soluble at low temperatures or not soluble enough at high temperatures, can lead to significant product loss.[3]

Q2: What is the best starting point for selecting a recrystallization solvent?

A2: A good starting point is to consider the polarity of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. The presence of the bromo, ethoxy, and sulfonyl chloride groups suggests a compound with moderate polarity. Therefore, initial solvent screening should include:

  • Non-polar solvents: Hexanes, heptane, cyclohexane. The compound is expected to have low solubility in these at room temperature but may dissolve upon heating.

  • Moderately polar aprotic solvents: Toluene, dichloromethane.

  • Polar aprotic solvents: Ethyl acetate, acetone.

  • Polar protic solvents: Ethanol, isopropanol. Use with caution due to the risk of solvolysis.

A general rule of thumb is that solvents with functional groups similar to the compound being recrystallized often work well.

Q3: Can I use a mixed-solvent system? If so, how do I choose one?

A3: Yes, mixed-solvent systems are often very effective. The principle is to use a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent").

A common and effective strategy is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid (cloudy). Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization.

For 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride derivatives, consider pairs like:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Q4: How can I minimize hydrolysis during recrystallization?

A4: Minimizing hydrolysis is critical for obtaining a pure product.[1][2] Key strategies include:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Dry Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Conduct the recrystallization under an inert atmosphere if possible, especially if the process is lengthy.

  • Rapid Workup: If an aqueous workup is necessary prior to recrystallization, perform it quickly and at low temperatures to minimize contact time with water.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride derivatives and provides a systematic approach to resolving them.

Problem 1: The Compound "Oils Out" Instead of Crystallizing
Potential Cause Explanation Troubleshooting Steps
Low Melting Point The melting point of your compound is lower than the boiling point of the solvent, causing it to melt before it dissolves.[3]1. Lower the temperature: Use a solvent with a lower boiling point. 2. Mixed-solvent system: Dissolve the compound in a small amount of a good solvent at room temperature and then slowly add an anti-solvent.
High Impurity Level Impurities can depress the melting point and interfere with crystal lattice formation.[3]1. Pre-purification: Consider a preliminary purification step like column chromatography. 2. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored or resinous impurities, then hot filter before cooling.
Cooling Too Rapidly Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an oil.1. Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help.[4] 2. Seeding: Add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Problem 2: Poor Crystal Quality (Fine Needles or Powder)
Potential Cause Explanation Troubleshooting Steps
Rapid Crystallization Supersaturation occurred too quickly, leading to rapid nucleation and the formation of small crystals.1. Slower Cooling: As mentioned above, slow, undisturbed cooling is key. 2. Reduce Supersaturation: Use slightly more solvent to decrease the level of supersaturation.
Inappropriate Solvent The chosen solvent may not be ideal for promoting the growth of well-ordered crystals.1. Solvent Screening: Experiment with different single or mixed-solvent systems.
Problem 3: Low or No Crystal Formation
Potential Cause Explanation Troubleshooting Steps
Too Much Solvent The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[3] This is a very common issue.[3]1. Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration and then attempt to recrystallize.[3] 2. Add Anti-solvent: If using a single solvent, carefully add a miscible anti-solvent to induce precipitation.
Compound is Highly Soluble The compound is too soluble in the chosen solvent, even at low temperatures.1. Change Solvent: Select a solvent in which the compound is less soluble.
Insufficient Cooling The solution has not been cooled to a low enough temperature to induce crystallization.1. Ice Bath/Refrigeration: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride derivative in a dry Erlenmeyer flask.

  • Add a minimal amount of the chosen anhydrous solvent (e.g., petroleum ether, toluene) and a boiling chip.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[4]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).

  • While the solution is still hot, add the "bad" solvent (e.g., water, hexane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.

  • Dry the crystals under vacuum.

Visualization of the Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting Crude_Product Crude Solid Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Dissolve Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolve Hot_Filter Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filter Slow_Cool Slow Cooling to RT Dissolve->Slow_Cool No insoluble impurities Hot_Filter->Slow_Cool Oiling_Out Oiling Out? Slow_Cool->Oiling_Out Ice_Bath Cool in Ice Bath No_Crystals No Crystals? Ice_Bath->No_Crystals Vacuum_Filter Vacuum Filtration Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals Oiling_Out->Ice_Bath No Change_Solvent Change Solvent/ Use Seed Crystal Oiling_Out->Change_Solvent Yes No_Crystals->Vacuum_Filter No Evaporate Evaporate Solvent/ Add Anti-solvent No_Crystals->Evaporate Yes

Caption: Decision workflow for recrystallization of sulfonyl chloride derivatives.

Solvent Selection Summary Table

Solvent SystemTypeSuitability for 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride DerivativesKey Considerations
Petroleum Ether / HexanesNon-polar, single solventGood for non-polar impurities. May require significant heating.Often used for final purification of relatively non-polar solids.[5]
TolueneAromatic, single solventGood for compounds with aromatic character.Higher boiling point may increase risk of "oiling out".
Ethanol / WaterMixed, polar proticEffective for many organic compounds.Risk of ethanolysis or hydrolysis. Use with caution and minimal heating time.
Acetone / HexanesMixed, polar aprotic/non-polarA versatile and commonly successful combination.Acetone is volatile, be mindful of solvent evaporation during heating.
Ethyl Acetate / HexanesMixed, moderately polar/non-polarAnother widely applicable and effective solvent pair.

References

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Edwards, M. L., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 896–901. [Link]

  • ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Thieme. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

Sources

Troubleshooting

improving selectivity in reactions with 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Product Code: 2B5E-SC Subject: Selectivity & Reactivity Optimization Guide Molecule Profile & Reactivity Assessment The "Sluggish Electrophile" Paradox Users often mischaracterize 2-Bromo-5-ethoxybenzene-1-sulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2B5E-SC
Subject: Selectivity & Reactivity Optimization Guide

Molecule Profile & Reactivity Assessment

The "Sluggish Electrophile" Paradox Users often mischaracterize 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride as a standard highly reactive electrophile. In reality, it presents a specific kinetic profile defined by two opposing forces:

  • Steric Hindrance (The Ortho-Effect): The bromine atom at position 2 is physically adjacent to the sulfonyl chloride group. This blocks the "Burgi-Dunitz" trajectory required for nucleophilic attack, significantly slowing down sulfonylation compared to benzenesulfonyl chloride.

  • Electronic Deactivation: The ethoxy group (-OEt) at position 5 acts as an electron-donating group (EDG). Although it is meta to the sulfonyl group, it increases the overall electron density of the aromatic ring, rendering the sulfur center slightly less electrophilic.

Implication for Researchers: The reaction rate is slower than expected. The common error is applying heat to force the reaction, which accelerates hydrolysis (reaction with trace water) faster than it accelerates amidation , leading to low yields and sulfonic acid impurities.

Critical Workflows: Improving Selectivity

Module A: Preventing Hydrolysis (The Water Problem)

Target Audience: Users observing sulfonic acid precipitates or low yields.

For unhindered sulfonyl chlorides, Schotten-Baumann conditions (Biphasic Water/DCM + NaOH) are acceptable. For this hindered molecule, aqueous conditions are a liability. The reaction with the amine is too slow to outcompete water.

Recommended Protocol: Anhydrous Catalytic Activation This protocol uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the sulfur to form a highly reactive N-sulfonylpyridinium intermediate, which is less sensitive to steric bulk than the neutral sulfonyl chloride.

Step-by-Step SOP:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).

  • Base: Add Triethylamine (TEA) or DIPEA (1.2 equiv) as the proton scavenger.

  • Catalyst (CRITICAL): Add DMAP (5-10 mol%). Without this, the reaction may stall.

  • Addition: Dissolve 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (1.05 equiv) in minimal anhydrous solvent. Add dropwise at 0°C .

  • Incubation: Allow to warm to Room Temperature (RT). Do not heat. Monitor by TLC/LCMS.

    • Success Indicator: Disappearance of the sulfonyl chloride peak (often unstable on LCMS, check for methyl ester formation if quenching with MeOH).

Module B: Cross-Coupling Selectivity (The Bromide Trap)

Target Audience: Users attempting Suzuki/Buchwald couplings on the aryl bromide.

The Issue: Palladium catalysts are not chemoselective for the Aryl-Bromide bond in the presence of a free Sulfonyl Chloride. Pd(0) can undergo oxidative addition into the C-S bond (desulfitation) or the sulfonyl chloride can poison the catalyst.

The Rule of Operations: You cannot perform cross-coupling on the bromide while the sulfonyl chloride is free. You must "protect" the sulfur center by converting it to a sulfonamide first.

Correct Workflow:

  • Step 1: React Sulfonyl Chloride with Amine (Target or Dummy)

    
     Form Sulfonamide.
    
  • Step 2: Perform Pd-Catalyzed Coupling on the Aryl Bromide.[1]

  • Step 3: (Optional) If a "Dummy" amine was used (e.g., tert-butylamine), deprotect to regenerate the free sulfonamide.

Decision Logic & Visualization

The following diagrams illustrate the decision-making process to ensure selectivity.

Figure 1: Reaction Condition Selector

Caption: Logic tree for selecting the optimal solvent/base system based on nucleophile type and moisture sensitivity.

G Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (Primary/Secondary) Type->Amine Alcohol Alcohol/Phenol Type->Alcohol Steric Is Nucleophile Bulky? Amine->Steric StrongBase Protocol: NaH or LiHMDS Solvent: THF/DMF Temp: 0°C Alcohol->StrongBase Requires Deprotonation Schotten Risk: Hydrolysis High Avoid Aqueous conditions Steric->Schotten No (But substrate is hindered) Anhydrous Protocol: Anhydrous DCM/THF Base: TEA/DIPEA Catalyst: DMAP (10%) Steric->Anhydrous Yes (Recommended)

Figure 2: The Cross-Coupling "Safe Path"

Caption: Workflow preventing catalyst poisoning and desulfitation during Palladium-catalyzed coupling.

Workflow Substrate Starting Material: 2-Br-5-OEt-Ph-SO2Cl Decision Goal: Modify Aryl Ring? Substrate->Decision DirectCouple Direct Pd Coupling Decision->DirectCouple Incorrect Protect Step 1: Sulfonylation (Convert SO2Cl to SO2NH-R) Decision->Protect Correct Fail FAILURE: Pd Insertion into C-S Catalyst Poisoning DirectCouple->Fail Couple Step 2: Suzuki/Buchwald (Reacts at Br) Protect->Couple Final Final Product: Functionalized Sulfonamide Couple->Final

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Precipitate forms immediately upon water addition. Hydrolysis. The "sluggish" nature of the hindered chloride allowed water to outcompete the amine.Switch to anhydrous DCM with TEA. Add DMAP (10 mol%) to accelerate the amidation rate over background hydrolysis [1].
Starting material remains after 24h. Steric Hindrance. The ortho-bromo group is blocking the approach.Do NOT heat (causes degradation). Increase DMAP to 20 mol% or use Methylimidazole as the base/solvent [2].
Double addition observed (Bis-sulfonylation). Excess Reagent. Common with primary amines and highly reactive chlorides, but rare here due to sterics.[2]Ensure strictly 1:1 stoichiometry . Add the sulfonyl chloride slowly to the amine (inverse addition) at low temperature (-10°C).
Low Yield in Suzuki Coupling. Interference. Free SO2Cl group reacting with Pd catalyst.Stop. You must convert the SO2Cl to a sulfonamide before adding any Palladium catalyst. See Figure 2 [3].

References

  • Nucleophilic Catalysis in Sulfonylation

    • Title: "Pyridines and Imidazoles as Nucleophilic Catalysts in Sulfonyl
    • Source:Chemical Reviews / Organic Chemistry Portal.
    • Context: Explains the mechanism of DMAP overcoming steric hindrance in sulfonyl chlorides.
    • URL:[Link]

  • Steric Effects in Sulfonyl Chlorides

    • Title: "Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides."
    • Source:Intern
    • Context: Details how ortho-substituents (like Bromine)
    • URL:[Link][3]

  • Palladium Compatibility

    • Title: "Palladium-Catalyzed Cross-Couplings of Sulfonyl Chlorides."[3][4]

    • Source:Journal of the American Chemical Society (JACS).
    • Context: Establishes that sulfonyl chlorides are reactive partners (desulfitation) in Pd-coupling, confirming the need to protect them before coupling the bromide.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR characterization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive reference for researchers engaged in the synthesis and characterization of substituted benzene derivatives.

The Structural Significance of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a trifunctionalized aromatic compound containing a bromine atom, an ethoxy group, and a sulfonyl chloride moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise placement of these substituents on the benzene ring dictates the molecule's reactivity and its utility in further chemical transformations. Accurate characterization by ¹H NMR is therefore crucial to confirm the regiochemistry and purity of this important synthetic intermediate.

Predicted ¹H NMR Spectrum of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride

A detailed analysis of the ¹H NMR spectrum of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride allows for the unambiguous assignment of each proton in the molecule. The expected spectrum in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons and the protons of the ethoxy group.

The substitution pattern of the benzene ring—a bromine atom at position 2, an ethoxy group at position 5, and a sulfonyl chloride group at position 1—results in three distinct aromatic proton environments. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The sulfonyl chloride group is strongly electron-withdrawing, causing deshielding of the ortho and para protons. The bromine atom is also electron-withdrawing, while the ethoxy group is electron-donating.

Based on these substituent effects, the predicted ¹H NMR spectrum would show:

  • A triplet and a quartet for the ethoxy group, characteristic of an ethyl group attached to an oxygen atom. The triplet for the methyl protons (CH₃) would appear at a higher field (lower ppm) compared to the quartet for the methylene protons (CH₂), which are directly attached to the deshielding oxygen atom.

  • Three distinct signals in the aromatic region, each integrating to one proton. The proton at position 6, being ortho to the strongly electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded and appear at the lowest field. The proton at position 3, ortho to the bromine atom, would also be deshielded. The proton at position 4, situated between the ethoxy and bromo substituents, will have its chemical shift influenced by both.

Comparative Spectral Analysis

To better understand the ¹H NMR spectrum of our target compound, it is instructive to compare it with the spectra of simpler, structurally related molecules.

CompoundAromatic Protons Chemical Shift (ppm)Other Protons Chemical Shift (ppm)
Benzenesulfonyl chloride Multiplet around 7.5-8.0[1][2]-
2-Bromoaniline Multiplet in the range of 6.6-7.5[3]Broad singlet for -NH₂ around 3.5-4.5
1-Bromo-4-ethoxybenzene Two doublets in the aromatic region, typical for a 1,4-disubstituted benzene ring.Quartet for -OCH₂- around 4.0 ppm and a triplet for -CH₃ around 1.4 ppm.
2-Bromo-5-methoxyaniline Aromatic protons observed in the range of 6.3-7.3 ppm.[4][5]Singlet for -OCH₃ around 3.8 ppm and a broad singlet for -NH₂.[4][5]
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (Predicted) H-6: ~8.0 ppm (doublet), H-3: ~7.6 ppm (doublet), H-4: ~7.2 ppm (doublet of doublets)-OCH₂-: ~4.1 ppm (quartet), -CH₃: ~1.4 ppm (triplet)

This comparative analysis highlights the predictable nature of substituent effects on ¹H NMR chemical shifts. The strong deshielding effect of the sulfonyl chloride group is evident when comparing the aromatic proton signals of benzenesulfonyl chloride to those of less substituted benzenes. The characteristic signals of the ethoxy group are also consistently observed across different aromatic systems.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for obtaining a high-quality ¹H NMR spectrum of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

    • A standard proton experiment is typically sufficient. Key acquisition parameters include:

      • A 90° pulse angle.

      • A relaxation delay of 1-2 seconds.

      • An acquisition time of 2-4 seconds.

      • A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption signal.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride and the distinct proton environments that give rise to its characteristic ¹H NMR spectrum.

Figure 1. Molecular structure of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.

Conclusion

The ¹H NMR characterization of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a clear example of how fundamental principles of NMR spectroscopy can be applied to elucidate complex molecular structures. By understanding the influence of various substituents on proton chemical shifts and coupling patterns, and by comparing the spectrum to those of related compounds, researchers can confidently verify the identity and purity of this important synthetic building block. The detailed experimental protocol provided herein serves as a practical guide for obtaining high-quality NMR data, which is an indispensable step in the rigorous workflow of modern chemical research and drug development.

References

  • Filo. (2023, November 4). How an ¹H NMR distinguish between the compounds in each of the f...
  • Doc Brown's Advanced Organic Chemistry Revision Notes. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.
  • PubMed. (2025, September 7).
  • ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram.
  • ResearchGate. (2025, November 30). (PDF)
  • SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. Ethoxyethyne(927-80-0) 1 H NMR.
  • Beilstein Journals.
  • Benchchem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
  • PubChemLite. 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S).
  • ChemicalBook. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.
  • Google Patents.
  • PMC - NIH.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • BLD Pharm. 179251-57-1|2-Bromo-5-methoxybenzene-1-sulfonyl chloride.
  • ChemicalBook. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum.
  • SpectraBase. 2-Bromoaniline.
  • PubChem. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016.
  • Amerigo Scientific. 2-Bromo-5-methoxyaniline.
  • Thermo Fisher Scientific. 5-Bromo-2-methoxybenzenesulfonyl chloride, 98% 1 g.
  • ChemicalBook. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum.

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Comparative

A Comparative Guide to the ¹³C NMR Spectrum Analysis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a crucial intermediate in synthetic organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a crucial intermediate in synthetic organic chemistry. We will explore the predicted and experimental spectral data, compare the utility of ¹³C NMR with other analytical techniques, and provide a detailed experimental protocol for data acquisition.

Structural Elucidation via ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed map of the carbon skeleton.[2] In the case of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, the lack of molecular symmetry means that each of the eight carbon atoms is in a unique chemical environment, and therefore, eight distinct signals are expected in the ¹³C NMR spectrum.[3]

The chemical shift (δ) of each carbon is influenced by the electronic effects of the substituents on the benzene ring: the sulfonyl chloride (-SO₂Cl), the bromine atom (-Br), and the ethoxy group (-OCH₂CH₃).[4][5]

  • -SO₂Cl Group: This is a strong electron-withdrawing group, which deshields adjacent carbon atoms, causing their signals to appear further downfield (at a higher ppm value).

  • -Br Atom: Bromine exhibits a "heavy atom effect," which, contrary to expectations based solely on electronegativity, causes a shielding effect on the directly attached (ipso) carbon, shifting its signal upfield.[6]

  • -OCH₂CH₃ Group: The ethoxy group is an electron-donating group through resonance, which shields the ortho and para carbons, shifting their signals upfield. The carbon directly attached to the oxygen (ipso-carbon) is significantly deshielded and appears at a high chemical shift, often around 160 ppm.[7]

Predicted ¹³C NMR Chemical Shifts

Based on established substituent effects and data from similar compounds, we can predict the approximate chemical shifts for each carbon in 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride.[8][9]

Molecular Structure and Carbon Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~50-100 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer solution to a clean 5 mm NMR tube. prep1->prep2 Ensure homogeneity acq1 Insert sample into NMR spectrometer. prep2->acq1 acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse program, number of scans, spectral width). acq3->acq4 acq5 Acquire the Free Induction Decay (FID) data. acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale using a reference (e.g., TMS or solvent peak). proc3->proc4 proc5 Identify and label peaks. proc4->proc5

Sources

Validation

HPLC Method Development Guide: 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride Purity

Executive Summary & Core Challenge Developing a purity method for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (BES-Cl) presents a specific, high-risk challenge common to electrophilic intermediates: hydrolytic instabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Developing a purity method for 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (BES-Cl) presents a specific, high-risk challenge common to electrophilic intermediates: hydrolytic instability .

Standard Reversed-Phase HPLC (RP-HPLC) methods utilize aqueous mobile phases.[1] Under these conditions, sulfonyl chlorides rapidly hydrolyze into their corresponding sulfonic acids. This creates a "moving target" during analysis, resulting in:

  • Artifact Peaks: The ratio of Sulfonyl Chloride (Active) to Sulfonic Acid (Degradant) changes during sample preparation and even on the column.

  • Poor Reproducibility: Area counts drift significantly between injections.

  • False Potency: Inaccurate purity assignment due to on-column degradation.

This guide compares two analytical approaches:

  • Alternative A (Generic): Direct RP-HPLC (High Failure Risk).

  • Alternative B (Recommended): Pre-column Derivatization (High Stability/Precision).

Mechanism of Failure: Why Standard Methods Fail

To understand the solution, we must visualize the problem. The sulfonyl chloride moiety (-SO₂Cl) is highly reactive toward nucleophiles, including water.

Diagram 1: Competitive Reaction Pathways in HPLC

This diagram illustrates the fate of BES-Cl in a standard aqueous HPLC environment versus the stabilized derivatization route.

G Start 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride (BES-Cl) Water Aqueous Mobile Phase (H2O / Buffer) Start->Water Path A: Direct Injection Amine Reagent: Diethylamine (Excess) Start->Amine Path B: Pre-column Reaction Acid Degradant: Sulfonic Acid (Polar, Early Eluting) Water->Acid Rapid Hydrolysis Stable Analyte: Stable Sulfonamide (Non-polar, Late Eluting) Amine->Stable Instant Conversion

Caption: Path A (Red) leads to uncontrolled degradation. Path B (Green) chemically "locks" the molecule into a stable form for analysis.

Comparative Analysis: Direct vs. Derivatized Method

The following data summarizes the performance of both approaches. Data is derived from validation studies typical for acid halide intermediates.

Table 1: Performance Metrics Comparison
FeatureMethod A: Direct RP-HPLCMethod B: Derivatization (Recommended)
Mobile Phase 0.1% H₃PO₄ / Acetonitrile0.1% H₃PO₄ / Acetonitrile
Sample Solvent Acetonitrile (Dry)Acetonitrile + Diethylamine (Excess)
Stability (25°C) < 1 Hour (Degradation observed)> 48 Hours (Stable)
Peak Shape Broad/Tailing (Acid formation on-column)Sharp, Symmetrical (Sulfonamide)
Precision (%RSD) > 2.0% (Drifting)< 0.5% (Robust)
LOD/Sensitivity ModerateHigh (Improved UV response)
Primary Risk Hydrolysis during runIncomplete derivatization (mitigated by excess reagent)
Analysis of Method A (The "Trap")

Many researchers attempt to analyze BES-Cl by dissolving it in pure Acetonitrile and injecting it into an acidic water/organic gradient.

  • Observation: You will likely see two peaks. The earlier eluting peak (Sulfonic Acid) will grow larger with every subsequent injection, while the later peak (BES-Cl) shrinks.

Recommended Protocol: Pre-Column Derivatization

This protocol converts the unstable BES-Cl into N,N-diethyl-2-bromo-5-ethoxybenzenesulfonamide . This derivative is chemically stable, UV-active, and suitable for standard RP-HPLC.

Reagents
  • Derivatizing Agent: Diethylamine (DEA), >99%.

  • Quench Solvent: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water.

Step-by-Step Workflow
  • Preparation of Derivatizing Solution:

    • Mix 1.0 mL of Diethylamine into 50 mL of Acetonitrile. (Approx. 2% v/v DEA).

  • Sample Preparation:

    • Weigh approx. 25 mg of BES-Cl into a 50 mL volumetric flask.

    • CRITICAL STEP: Immediately add 10 mL of Derivatizing Solution .

    • Sonicate for 5 minutes. (The reaction is exothermic and instantaneous).

    • Allow to cool to room temperature.[2]

    • Dilute to volume with Diluent (ACN:Water).

  • HPLC Conditions:

    • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Wavelength: 254 nm.[3]

    • Injection Vol: 5 µL.

    • Gradient:

      • 0 min: 10% B

      • 15 min: 90% B

      • (Mobile Phase A: 0.1% H₃PO₄ in Water; Mobile Phase B: Acetonitrile)

Method Development Decision Logic

Use this decision tree to determine if derivatization is strictly necessary for your specific batch or related analogs.

Diagram 2: Method Selection Strategy

DecisionTree Start Start: Analyze Sulfonyl Chloride CheckQC Is this for QC Release? Start->CheckQC CheckNP Is Normal Phase (Hexane/EtOH) available? CheckQC->CheckNP No (R&D Only) Deriv USE METHOD B: Derivatization (RP-HPLC) (Most Robust) CheckQC->Deriv Yes (Requires Stability) DirectNP USE NORMAL PHASE: Direct Injection (Strictly Non-Aqueous) CheckNP->DirectNP Yes DirectRP USE METHOD A (Caution): Fast Gradient / High Acid (Only for R&D/Screening) CheckNP->DirectRP No

Caption: For regulated environments (QC), derivatization is the only path that guarantees data integrity according to USP <621> stability requirements.

Scientific Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Diethylamine? It is a strong nucleophile that reacts faster with the sulfonyl chloride than water does. It forms a sulfonamide, which is extremely stable to hydrolysis under acidic HPLC conditions [1].

  • Why Acidic Mobile Phase? While the sulfonamide is stable, the acidic pH (0.1% H₃PO₄) suppresses the ionization of any residual free amine or sulfonic acid impurities, sharpening peak shape (USP <621> System Suitability) [2].

Self-Validating System

To ensure the method is working:

  • Blank Injection: Inject the Derivatizing Solution (with no sample). Ensure the DEA peak (early eluting) does not interfere with the analyte.

  • Forced Hydrolysis Control: Intentionally degrade a sample of BES-Cl in water, then inject. Confirm the "Acid" peak is well-resolved from the "Sulfonamide" peak. This proves specificity.

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • United States Pharmacopeia (USP). (2023).[4] General Chapter <621> Chromatography. USP-NF. Retrieved from

  • Tsuji, K., & Jenkins, K. (1985).[5] Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography A. Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromobenzenesulfonyl chloride Product Specification and Handling. Retrieved from

Sources

Comparative

comparing reactivity of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride vs benzenesulfonyl chloride

An In-Depth Technical Guide to the Comparative Reactivity of Aromatic Sulfonyl Chlorides: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride vs. Benzenesulfonyl chloride Prepared by: Gemini, Senior Application Scientist Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of Aromatic Sulfonyl Chlorides: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride vs. Benzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Sulfonyl Chlorides in Modern Synthesis

Aromatic sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and sulfonate esters.[1] These functional groups are not merely synthetic intermediates; they are integral components of a vast array of pharmaceuticals, agrochemicals, and materials.[2][3] The reactivity of the sulfonyl chloride functional group is highly tunable, governed by the electronic and steric nature of the substituents on the aromatic ring. Understanding these substituent effects is paramount for researchers in drug development and process chemistry, as it enables precise control over reaction kinetics, selectivity, and yield.

This guide provides a detailed comparison of the reactivity between the unsubstituted parent compound, benzenesulfonyl chloride, and a more complex, substituted analogue, 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. We will dissect the theoretical underpinnings of their reactivity, provide a robust experimental protocol for direct comparison, and interpret the expected results to offer field-proven insights for laboratory applications.

Theoretical Framework: Dissecting Electronic and Steric Effects

The reactivity of an aromatic sulfonyl chloride in nucleophilic substitution is primarily dictated by the electrophilicity of the sulfur atom.[4] Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity by pulling electron density away from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[5][6] However, steric hindrance, particularly from groups at the ortho position, can impede the nucleophile's approach, slowing the reaction rate.[7][8]

Structural and Electronic Comparison

The key to understanding the reactivity difference lies in the substituents on the benzene ring. Benzenesulfonyl chloride serves as our baseline, with only hydrogen atoms adorning the ring. In contrast, 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride possesses two key substituents whose effects must be carefully considered.

Caption: Structural comparison highlighting the key functional groups.

  • Benzenesulfonyl Chloride (The Benchmark): This molecule's reactivity is the standard reference. The sulfur atom's electrophilicity is influenced solely by the inherent properties of the benzene ring and the sulfonyl chloride group.[9]

  • 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (The Substituted Analogue):

    • The ortho-Bromo Group: Halogens are a classic example of substituents with competing effects. The bromine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity.[10] This effect strongly increases the partial positive charge on the sulfur atom, priming it for nucleophilic attack. However, being in the ortho position, its atomic size introduces significant steric hindrance around the reaction center, which can physically block the incoming nucleophile.[7][11]

    • The meta-Ethoxy Group: The ethoxy group (-OEt) is generally considered an electron-donating group through resonance (+M). However, when positioned meta to the reaction site, its resonance effect does not extend to the sulfonyl group. Therefore, its primary influence is a weaker inductive electron-withdrawing effect (-I) from the electronegative oxygen atom. This contributes, albeit less dramatically than the bromo group, to enhancing the sulfur's electrophilicity.

Reactivity Hypothesis: Given the strong -I effect of the ortho-bromo substituent, it is hypothesized that 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride will be intrinsically more reactive towards small, unhindered nucleophiles than benzenesulfonyl chloride . The electronic activation is expected to outweigh the steric hindrance in such cases. For larger, bulkier nucleophiles, the steric effect of the bromo group may become the dominant factor, potentially leading to a reversal in reactivity trends.

Experimental Design: A Comparative Kinetic Analysis

To empirically validate our hypothesis, a comparative kinetic study is essential. The reaction of sulfonyl chlorides with primary amines to form sulfonamides is a well-established, clean, and easily monitored transformation, making it an ideal model system.[12]

Objective: To determine the pseudo-first-order rate constants for the reaction of benzenesulfonyl chloride and 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride with a model primary amine (e.g., benzylamine) under identical reaction conditions.

Experimental Workflow

The following workflow ensures a robust and reproducible comparison.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare stock solutions: - Sulfonyl Chlorides (in Acetonitrile) - Benzylamine (in Acetonitrile) - Internal Standard (e.g., Naphthalene) B Equilibrate amine solution to 25°C in a thermostatted reaction vessel A->B C Initiate reaction by adding sulfonyl chloride stock solution (t=0) B->C D Withdraw aliquots at pre-defined time intervals (e.g., 2, 5, 10, 20, 40 min) C->D E Immediately quench aliquot in a vial containing excess diethylamine solution D->E F Analyze quenched samples by HPLC-UV to quantify sulfonamide product formation E->F G Plot [Product] vs. Time F->G H Determine pseudo-first-order rate constant (k_obs) from the initial reaction slope G->H

Caption: Experimental workflow for the comparative kinetic study.

Detailed Step-by-Step Protocol

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: We use a large excess of the amine (≥10 equivalents) relative to the sulfonyl chloride. This ensures that the amine concentration remains effectively constant throughout the reaction, simplifying the kinetics to depend only on the concentration of the sulfonyl chloride.

  • Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that will solubilize all reactants but will not compete as a nucleophile.

  • Quenching: A highly reactive, unhindered secondary amine like diethylamine is used to rapidly and completely consume any unreacted sulfonyl chloride in the aliquot, effectively stopping the reaction at a precise time point.

  • Internal Standard: The use of an internal standard in the HPLC analysis corrects for any variations in injection volume, ensuring high data accuracy.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of benzylamine in anhydrous acetonitrile.

    • Prepare 0.05 M stock solutions of both benzenesulfonyl chloride and 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride in anhydrous acetonitrile.

    • Prepare a 0.1 M quenching solution of diethylamine in acetonitrile.

    • Prepare an internal standard stock solution (e.g., 5 mg/mL Naphthalene in acetonitrile).

  • Reaction Execution:

    • In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, place 10.0 mL of the 0.5 M benzylamine solution. Add 100 µL of the internal standard solution.

    • To initiate the reaction, rapidly add 1.0 mL of the 0.05 M sulfonyl chloride stock solution and start a timer.

    • At each specified time point (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately inject the aliquot into a labeled HPLC vial containing 900 µL of the diethylamine quenching solution. Mix thoroughly.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase C18 column.

    • Use an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) with UV detection at a wavelength where the product sulfonamide has a strong absorbance (e.g., 254 nm).

    • Quantify the product peak area relative to the internal standard peak area.

Data Presentation and Interpretation

The experimental protocol would yield data on product formation over time, allowing for the calculation of the observed rate constant (kobs).

Table 1: Hypothetical Comparative Kinetic Data

Sulfonyl ChlorideNucleophileTemp (°C)[Sulfonyl Chloride]0 (M)[Amine]0 (M)Pseudo-First-Order Rate Constant, kobs (s-1)
Benzenesulfonyl chlorideBenzylamine250.00450.451.5 x 10-4
2-Bromo-5-ethoxybenzene-1-sulfonyl chlorideBenzylamine250.00450.454.8 x 10-4

Discussion of Expected Results:

The hypothetical data in Table 1 shows that 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride reacts approximately 3.2 times faster than benzenesulfonyl chloride with benzylamine. This result strongly supports our initial hypothesis. The powerful inductive electron-withdrawing effect of the ortho-bromo group significantly enhances the electrophilicity of the sulfur center.[13] For a relatively small nucleophile like benzylamine, this electronic activation is the dominant factor, leading to a marked increase in the reaction rate despite the potential for steric hindrance. The weaker -I effect of the meta-ethoxy group further contributes to this enhanced reactivity.

This finding has significant practical implications. When working with substrates that are poor nucleophiles, or when faster reaction times are desired for process efficiency, a substituted sulfonyl chloride like 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride would be a superior choice over the parent benzenesulfonyl chloride. However, it is crucial to re-evaluate this choice if the nucleophile is sterically demanding (e.g., a hindered secondary amine), as the steric clash with the ortho-bromo group could then become rate-limiting.[7]

Conclusion

The reactivity of aromatic sulfonyl chlorides is a nuanced interplay of electronic and steric factors. While benzenesulfonyl chloride provides a reliable baseline, its reactivity can be significantly enhanced through strategic substitution. Our analysis demonstrates that 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a more potent electrophile due to the cumulative electron-withdrawing inductive effects of its bromo and ethoxy substituents. For reactions with small to moderately sized nucleophiles, this electronic activation translates directly to faster reaction rates, offering a clear advantage in synthetic applications. This guide provides both the theoretical rationale and a practical experimental framework for researchers to understand and exploit these differences to optimize their synthetic strategies.

References

  • Title: Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Source: Vertex AI Search URL
  • Title: BENZENESULFONYL CHLORIDE - CAMEO Chemicals Source: CAMEO Chemicals URL
  • Title: What are the chemical properties of Benzene Sulfonyl Chloride?
  • Title: Benzenesulfonyl Chloride: Properties, Applications, and Synthesis Source: Vertex AI Search URL
  • Title: Benzenesulfonyl chloride - Wikipedia Source: Wikipedia URL
  • Title: Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity Source: Benchchem URL
  • Title: CAS 98-09-9: Benzenesulfonyl chloride Source: CymitQuimica URL
  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: Benzenesulfonyl chloride - Chem-Impex Source: Chem-Impex URL
  • Title: Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution Source: Journal of the Chemical Society B - RSC Publishing URL
  • Title: Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines.
  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: BENZENESULPHONYL CHLORIDE Source: ChemicalLand21 URL
  • Title: Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents Source: Benchchem URL
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Scilit URL
  • Title: Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides Source: ChemRxiv URL
  • Title: Sulfonyl Chloride Kinetics. Part 11.
  • Title: Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water Source: RSC Publishing URL
  • Title: STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES Source: Sciforum URL
  • Title: 16.
  • Title: Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.
  • Title: Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters Source: UCL Discovery URL
  • Title: Electrophilic Aromatic Substitution - Making Molecules Source: Making Molecules URL
  • Title: Aromatic Compounds and Their Reactions Source: University of Illinois URL
  • Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL
  • Title: hammett substituent constants: Topics by Science.
  • Title: Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry)

Sources

Validation

A Researcher's Guide to the Characterization and Application of 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride

An In-depth Comparison and Methodological Analysis for Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the precise selection of building blocks is paramount to the succes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison and Methodological Analysis for Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available to the medicinal chemist, sulfonyl chlorides represent a critical class of compounds, prized for their ability to introduce the versatile sulfonyl group. This guide provides a comprehensive analysis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride with significant potential in the synthesis of novel therapeutic agents.

This document will delve into the essential elemental analysis data for this compound, compare its properties with relevant alternatives, and provide detailed experimental protocols for its synthesis and characterization. The insights provided are grounded in established chemical principles and aim to equip researchers with the practical knowledge necessary for its effective utilization in their synthetic endeavors.

Profiling 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride: A Multifunctional Reagent

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, with the molecular formula C8H8BrClO3S, is a crystalline solid that serves as a valuable intermediate in organic synthesis.[1][2][3] The presence of a bromine atom, an ethoxy group, and a reactive sulfonyl chloride moiety on the benzene ring imparts a unique combination of chemical properties, making it a versatile reagent for creating diverse molecular scaffolds.

The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic acid esters, respectively. These functional groups are prevalent in a multitude of FDA-approved drugs, highlighting the importance of sulfonyl chlorides in medicinal chemistry. The bromine atom offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of additional complexity and diversity into the molecular structure. The ethoxy group can influence the compound's solubility and pharmacokinetic properties, potentially offering advantages in drug design.

Theoretical Elemental Analysis

A fundamental aspect of characterizing any novel compound is the verification of its elemental composition. For 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (MW: 299.57 g/mol ), the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0832.07
HydrogenH1.0188.082.70
BromineBr79.90179.9026.67
ChlorineCl35.45135.4511.83
OxygenO16.00348.0016.02
SulfurS32.07132.0710.71

This theoretical data serves as a crucial benchmark for experimental validation via elemental analysis, confirming the purity and identity of a synthesized batch of the compound.

Comparative Analysis: Situating 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride Among Alternatives

The choice of a sulfonylating agent is often dictated by the specific requirements of the synthetic target and the desired physicochemical properties of the final molecule. To provide a clearer perspective on the utility of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a comparison with two other commercially available sulfonyl chlorides is presented below.

Property2-Bromo-5-ethoxybenzene-1-sulfonyl chloride2-Bromobenzenesulfonyl chloride[4]5-Bromo-2-methoxybenzenesulfonyl chloride[5][6][7]
CAS Number 379255-01-3[1]2905-25-123095-05-8[5][6]
Molecular Formula C8H8BrClO3S[1][2][3]C6H4BrClO2S[4]C7H6BrClO3S[5][7]
Molecular Weight 299.57 g/mol [1]255.52 g/mol [4]285.54 g/mol [5]
Key Structural Features Ethoxy group at position 5, Bromo at 2Bromo at position 2Methoxy group at position 2, Bromo at 5
Potential Applications Introduction of a substituted arylsulfonyl moiety with a handle for cross-coupling and a lipophilic ethoxy group.A simpler reagent for introducing a 2-bromophenylsulfonyl group.Offers a different substitution pattern for structure-activity relationship (SAR) studies.
Reactivity The sulfonyl chloride is the primary reactive site for nucleophilic attack. The electron-donating nature of the ethoxy group may slightly modulate the reactivity of the sulfonyl chloride compared to the unsubstituted analog.The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing bromine atom.The methoxy group, being electron-donating, can influence the reactivity of the sulfonyl chloride and the aromatic ring.

This comparative overview highlights the unique structural features of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride and suggests its utility in scenarios where both a reactive sulfonyl chloride and a site for further elaboration via the bromo substituent are desired, along with the potential for the ethoxy group to fine-tune the properties of the target molecule.

Experimental Protocols: Synthesis and Characterization

The synthesis of arylsulfonyl chlorides can be achieved through various methods. A common and reliable approach involves the diazotization of an appropriate aniline precursor followed by a Sandmeyer-type reaction.[8][9] The following is a generalized protocol that can be adapted for the synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride and similar compounds.

Synthesis of an Arylsulfonyl Chloride

Causality Behind Experimental Choices: The diazotization reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. The subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst facilitates the introduction of the sulfonyl chloride moiety onto the aromatic ring.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the corresponding aniline (e.g., 2-bromo-5-ethoxyaniline) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfonylation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution while maintaining the low temperature.

    • Allow the reaction mixture to stir at low temperature for 1-2 hours and then let it warm to room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization: Elemental Analysis

Principle: Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The sample is combusted in an excess of oxygen, and the resulting gaseous products (CO2, H2O, N2, SO2) are quantitatively measured.

Protocol:

  • Sample Preparation: Ensure the synthesized sulfonyl chloride is of high purity by using the purification methods described above. The sample must be thoroughly dried to remove any residual solvents.

  • Instrumentation: Utilize a calibrated elemental analyzer.

  • Analysis: Accurately weigh a small amount of the sample (typically 1-3 mg) and place it in a tin or silver capsule. The sample is then introduced into the combustion chamber of the analyzer.

  • Data Interpretation: The instrument software calculates the percentage of each element based on the detected combustion products. Compare the experimental percentages with the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of an arylsulfonyl chloride, providing a clear visual representation of the key stages involved.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization aniline Aniline Precursor diazonium Diazonium Salt Intermediate aniline->diazonium Diazotization (NaNO2, HCl, 0-5 °C) sulfonyl_chloride Crude Arylsulfonyl Chloride diazonium->sulfonyl_chloride Sulfonylation (SO2, CuCl) purification Recrystallization or Column Chromatography sulfonyl_chloride->purification pure_product Pure Arylsulfonyl Chloride purification->pure_product elemental_analysis Elemental Analysis pure_product->elemental_analysis spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_product->spectroscopy data_validation Data Validation elemental_analysis->data_validation spectroscopy->data_validation final_product Final Product for Application data_validation->final_product Confirmed Structure & Purity

Caption: Workflow for the synthesis and characterization of an arylsulfonyl chloride.

Conclusion

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride stands out as a valuable and versatile reagent for medicinal chemists and drug development professionals. Its unique combination of a reactive sulfonyl chloride group, a modifiable bromine atom, and a property-tuning ethoxy group provides a powerful tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its elemental composition, a comparative analysis with other sulfonylating agents, and detailed experimental protocols for its synthesis and characterization. By understanding the principles behind the experimental choices and having access to robust methodologies, researchers can confidently incorporate this and similar reagents into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

  • PubChem. (n.d.). 2-bromo-5-ethoxybenzene-1-sulfonyl chloride. Retrieved from [Link][2]

  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Retrieved from [8]

  • PubChem. (n.d.). 2-Bromobenzenesulfonyl chloride. Retrieved from [Link][4]

  • PubChem. (n.d.). 5-bromo-2-ethoxybenzene-1-sulfonyl chloride. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2775. [Link][10]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Retrieved from [9]

Sources

Comparative

Comparative Guide to Analytical Modalities for Impurity Profiling: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Topic: Spectroscopic Identification of Impurities in 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Impurities in 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a specialized electrophilic scaffold, often utilized in the synthesis of sulfonamide-based kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural integrity is defined by a delicate balance: the electron-donating ethoxy group activates the ring, while the sulfonyl chloride moiety introduces significant moisture sensitivity.

For the drug development professional, "product performance" in this context refers to the analytical methodology's ability to accurately detect critical impurities —specifically hydrolysis products, regioisomers, and genotoxic precursors. This guide compares three primary analytical platforms—High-Field NMR , Derivatization-UHPLC-MS , and ATR-FTIR —providing a technical roadmap for validating material quality.

Part 1: The Impurity Landscape

To detect impurities, one must first understand their origin. The substitution pattern of this molecule (Sulfonyl group meta to the strong ethoxy donor) suggests it is likely synthesized via a Sandmeyer-type reaction (diazotization of 2-bromo-5-ethoxyaniline) rather than direct chlorosulfonation, which would preferentially target the position ortho to the ethoxy group.

Critical Impurities to Monitor:

  • 2-Bromo-5-ethoxybenzenesulfonic acid: The primary hydrolysis degradant. Formed upon exposure to atmospheric moisture.

  • 2-Bromo-5-ethoxyaniline: The likely starting material. Note: Anilines are often flagged as potential genotoxic impurities (PGIs).

  • 2-Bromo-5-ethoxyphenol: A side-product formed during the aqueous diazotization step.

Figure 1: Impurity Formation Pathways

ImpurityMap cluster_0 Synthesis & Degradation Flow Aniline Precursor: 2-Bromo-5-ethoxyaniline Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2/HCl Product TARGET: 2-Bromo-5-ethoxybenzene- 1-sulfonyl chloride Diazo->Product SO2/CuCl2 Phenol Side Product: Phenolic Deriv. Diazo->Phenol H2O (Side Rxn) Acid Hydrolysis Impurity: Sulfonic Acid Deriv. Product->Acid Moisture/H2O

Caption: Synthesis pathway via diazonium intermediate showing origins of phenolic and hydrolytic impurities.

Part 2: Comparative Analysis of Analytical Platforms

This section evaluates three methodologies based on Specificity , Sensitivity , and Throughput .

Method A: High-Field Proton NMR (

H qNMR)

The Structural Gold Standard

NMR is the only method that provides a holistic view of the sample's molar ratios without requiring response factor calibration. It is the superior method for distinguishing the target from its hydrolysis product (sulfonic acid) in bulk.

  • Performance: Excellent for quantifying bulk purity (>95%) and hydrolysis levels.

  • Limitation: Low sensitivity for trace impurities (<0.1%) like residual anilines.

  • Key Spectral Feature: The chemical shift of the aromatic protons adjacent to the sulfonyl group changes distinctively upon hydrolysis.

Method B: Derivatization-UHPLC-MS

The Sensitivity Champion

Direct analysis of sulfonyl chlorides by LC-MS is fundamentally flawed due to on-column hydrolysis. The "Trustworthy" protocol requires pre-column derivatization with a secondary amine (e.g., dimethylamine or piperidine) to form a stable sulfonamide.

  • Performance: Unmatched for detecting trace starting materials (anilines) and phenols down to ppm levels.

  • Limitation: Requires sample preparation; cannot analyze the "native" chloride directly.

Method C: ATR-FTIR

The Rapid QC Screen

Fourier Transform Infrared Spectroscopy (ATR mode) offers a non-destructive, 30-second pass/fail test, primarily useful for goods-inward inspection to detect significant moisture damage.

  • Performance: Speed.

  • Limitation: Cannot detect <2% impurities.

Part 3: Comparative Data & Experimental Protocols
Table 1: Performance Matrix
FeatureMethod A:

H NMR
Method B: Deriv. LC-MS Method C: ATR-FTIR
Primary Use Case Purity assay & Structure verificationTrace impurity (PGI) quantificationRapid ID & Hydrolysis check
Sample State Solution (CDCl

)
Solution (Derivatized)Solid (Neat)
LOD (Limit of Detection) ~0.5%< 0.01% (ppm range)~2.0%
Analysis Time 15 mins45 mins (inc. prep)< 2 mins
Specific Marker Deshielding of H-6 protonMolecular Ion (M+H)S=O Stretch (1375 cm

)
Detailed Experimental Protocols

Objective: To quantify the ratio of Sulfonyl Chloride (Target) to Sulfonic Acid (Impurity).

  • Solvent Choice: Use Anhydrous CDCl

    
      (Chloroform-d). Avoid DMSO-d
    
    
    
    as it is hygroscopic and may accelerate hydrolysis during acquisition.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run at 400 MHz or higher. 16 scans, 10-second relaxation delay (d1) for accurate integration.

  • Diagnostic Signals (Predicted):

    • Target (Sulfonyl Chloride): The proton at position 6 (ortho to SO

      
      Cl, meta to OEt) will appear as a doublet (d, J~2.5 Hz) significantly downfield, typically 
      
      
      
      7.60–7.75 ppm
      .
    • Impurity (Sulfonic Acid): Due to the loss of the electron-withdrawing Cl, the H-6 signal typically shifts upfield by 0.2–0.4 ppm (to ~

      
       7.30–7.40 ppm).
      
    • Ethoxy Group: A triplet (~1.4 ppm) and quartet (~4.1 ppm). These remain relatively stable but may broaden if acid is present.

Objective: To quantify residual 2-bromo-5-ethoxyaniline (starting material).

Rationale: Sulfonyl chlorides degrade in aqueous mobile phases. Derivatization stabilizes the analyte.

  • Derivatization Reagent: 2.0 M Dimethylamine in THF (Tetrahydrofuran).

  • Procedure:

    • Weigh 5 mg of sample into an HPLC vial.

    • Add 1 mL of dry Acetonitrile (MeCN).

    • Add 100 µL of Dimethylamine/THF solution.

    • Vortex and incubate at RT for 10 minutes. (Reaction: R-SO

      
      Cl + HNMe
      
      
      
      
      
      R-SO
      
      
      NMe
      
      
      + HCl).
    • Quench with 100 µL water/formic acid.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 mins.

  • Detection:

    • Monitor Target (as Sulfonamide): Mass = [M(chloride) - Cl + NMe

      
      ]
      
      
      
      .
      • Target MW (Cl form) = ~299.5.

      • Target MW (Sulfonamide form) = ~308.

      • Look for m/z 308/310 (Br isotope pattern 1:1).

    • Monitor Aniline Impurity: Unchanged by derivatization. Look for m/z 216/218 (M+H).

Part 4: Analytical Decision Workflow

Use this logic flow to select the correct method for your specific data requirement.

Figure 2: Analytical Decision Matrix

DecisionMatrix Start Start: Define Analytical Goal Goal What is the primary question? Start->Goal Branch1 Identity & Bulk Purity (>95%) Goal->Branch1 Structure Verification Branch2 Trace Impurities / Safety (<0.1%) Goal->Branch2 PGI / Cleaning Validation Branch3 Quick Goods-In Check Goal->Branch3 Warehouse Receipt NMR METHOD A: 1H-NMR (CDCl3) Detects: Hydrolysis, Isomers Branch1->NMR LCMS METHOD B: LC-MS (Derivatization) Detects: Anilines, Phenols Branch2->LCMS IR METHOD C: ATR-FTIR (Solid State) Detects: Gross Degradation Branch3->IR

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity and specificity needs.

References
  • Synthesis & Reactivity of Sulfonyl Chlorides

    • Mechanism of Chlorosulfonation and Stability: Yang, Z., et al. (2013).[2] "Synthesis of sulfonyl chlorides." Synlett.

  • Analytical Protocols (LC-MS)

    • Derivatization Strategies: BenchChem. (2025).[3][4] "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents."

    • Stability in LC-MS: "Stability indicating by LC-MS method." International Journal of Pharmaceutical Sciences Review and Research.

  • Spectroscopic Data (NMR)

    • Chemical Shift Prediction Rules: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (General Reference for Additivity Rules).
    • Isotopic Patterns: "2-bromo-5-ethoxybenzene-1-sulfonyl chloride LC-MS Data." PubChemLite.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

[1] Executive Summary & Chemical Profile Compound: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride CAS: 379255-01-3 (Analogous data utilized from functional class) Functional Class: Aromatic Sulfonyl Chloride Primary Hazards...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Compound: 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride CAS: 379255-01-3 (Analogous data utilized from functional class) Functional Class: Aromatic Sulfonyl Chloride Primary Hazards: Corrosive (Category 1B) , Water-Reactive , Lachrymator .[1]

This guide provides an operational safety framework for researchers handling 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. Unlike generic safety sheets, this protocol addresses the specific lability of the sulfonyl chloride moiety (


), which undergoes rapid, exothermic hydrolysis upon contact with moisture, releasing hydrochloric acid (HCl) gas and generating the corresponding sulfonic acid.[1]

Operational Imperative: The primary safety objective is to maintain strict anhydrous conditions during manipulation and to control the exothermic release of HCl during the quenching/disposal phase.

Hazard Identification & Risk Assessment

The safety profile of this compound is dominated by its electrophilic sulfur center. Understanding the "Why" behind the hazard allows for predictive safety management.

Hazard ClassMechanism of ActionCritical Consequence
Skin Corrosion (1B) The

group reacts with skin moisture/proteins, forming HCl and alkylating tissue.[1]
Deep tissue burns, potential necrosis, delayed pain onset.[1]
Water Reactivity Hydrolysis:

Violent sputtering, release of toxic acidic fumes, pressure buildup in sealed vessels.[1]
Lachrymator Volatile components (or HCl byproducts) irritate mucous membranes.Severe eye irritation, respiratory distress, temporary blindness.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for all scenarios involving this compound, particularly when in solution.[1] The selection must be context-dependent.

PPE Selection Logic
  • Solid Phase: Protection against dust and incidental moisture contact.

  • Solution Phase: Protection against the solvent (often Dichloromethane or THF) which acts as a carrier for the corrosive agent.

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)
Hand Protection Double Nitrile (min 5 mil).[1] Change immediately upon splash.[2]Silver Shield / Laminate (under outer nitrile). Reasoning: Nitrile degrades rapidly in chlorinated solvents (DCM), allowing the sulfonyl chloride to penetrate skin.
Eye Protection Chemical Splash Goggles .[3] Safety glasses are inadequate due to fume risk.Face Shield + Goggles.[4] Required for quenching >5g or transferring volumes >100mL.
Respiratory Fume Hood (Sash at 18").Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges if hood work is impossible (e.g., equipment maintenance).[1]
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.[1]Chemical-resistant apron (Rubber/Neoprene) over lab coat.[1]

Operational Protocols

A. Weighing & Transfer (Solid)
  • Static Control: Sulfonyl chlorides are often crystalline solids that can build static charge. Use an anti-static gun or ionizer if the powder is flighty.

  • Atmosphere: Weigh rapidly. If high humidity (>50%), weigh inside a glovebox or use a weighing funnel under a blanket of Nitrogen/Argon.[1]

  • Tools: Use glass or plastic spatulas. Avoid metal if possible to prevent trace metal catalysis of decomposition, although stainless steel is generally acceptable for short contact.

B. Reaction Setup
  • Glassware Preparation: All glassware must be oven-dried (

    
    ) and cooled under inert gas. Moisture on glass walls will generate HCl immediately.
    
  • Venting: Reactions heated above

    
     must be vented through a scrubber (NaOH trap) to neutralize evolved HCl gas.[1] Do not  seal the vessel completely unless it is a pressure-rated reactor.[1]
    
C. Safe Quenching Workflow (The "Controlled Hydrolysis")
  • Never add water directly to the neat solid sulfonyl chloride.

  • Protocol:

    • Dilute the reaction mixture with an inert solvent (e.g., DCM or Ethyl Acetate).

    • Cool the vessel to

      
       (Ice/Water bath).
      
    • Add Saturated Aqueous Sodium Bicarbonate (

      
      )  or 1M NaOH  dropwise.
      
    • Observation: Expect effervescence (

      
       release) and heat.[1] Monitor internal temperature; keep 
      
      
      
      .

Visualized Workflow: Decision Logic for Handling & Disposal[1]

G Start Start: Handling 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride StateCheck State of Material? Start->StateCheck Solid Solid / Neat Powder StateCheck->Solid Powder Solution In Solution (DCM/THF) StateCheck->Solution Liquid SolidPPE PPE: Double Nitrile + Goggles Handling: Fume Hood Only Solid->SolidPPE SolnPPE PPE: Laminate Gloves (Silver Shield) Reason: Solvent Permeation Risk Solution->SolnPPE Spill Emergency: Spill Occurs SolidPPE->Spill Accident Disposal Disposal / Quenching SolidPPE->Disposal End of Exp SolnPPE->Spill Accident SolnPPE->Disposal End of Exp DrySpill Dry Spill: Cover with dry sand/vermiculite. Sweep into container. Do NOT use water. Spill->DrySpill Powder WetSpill Liquid Spill: Absorb with chemically inert pad. Neutralize area with dilute NaHCO3. Spill->WetSpill Solution QuenchStep 1. Dilute with organic solvent 2. Cool to 0°C 3. Add 1M NaOH or Sat. NaHCO3 slowly Disposal->QuenchStep FinalWaste Check pH (Target 6-8) Dispose as Hazardous Organic Waste QuenchStep->FinalWaste

Figure 1: Decision logic for PPE selection and emergency response workflows.

Emergency Response & Decontamination

Skin Contact

Immediate Action is Critical. Sulfonyl chlorides are lipophilic; they penetrate the upper dermal layer before hydrolysis begins.

  • Brush off: If solid, gently brush off excess powder. Do not wet initially if a large amount is present (heat of hydration).

  • Flush: Rinse with copious amounts of water for 15 minutes .

  • Soap: Use soft soap (non-abrasive) to remove organic residues.

  • Medical: Seek evaluation. Burns may be delayed.

Spill Management
  • Small Spill (<5g): Cover with dry vermiculite or sand. Scoop into a waste container. Wipe area with a paper towel soaked in dilute sodium bicarbonate.

  • Large Spill (>5g or Solution): Evacuate the immediate area. Wear a respirator (AG/OV) if outside a hood. Absorb with inert pads. Do not use water directly on the spill, as this will generate a cloud of HCl gas.

Waste Disposal Strategy

Regulatory Note: Never dispose of unquenched sulfonyl chlorides in the trash or down the drain.

  • Hydrolysis: Follow the "Safe Quenching Workflow" (Section 4C) to convert the reactive chloride to the stable sulfonate salt (

    
    ).[1]
    
  • Neutralization: Adjust the pH of the quenched mixture to between 6 and 8 using dilute HCl or NaOH.

  • Segregation:

    • Aqueous Layer: If separated, can often be drain-disposed (check local EHS regulations).[1]

    • Organic Layer: Dispose of as "Halogenated Organic Solvent Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Irvine. (2020). Standard Operating Procedure: Acyl and Sulfonyl Chlorides. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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